molecular formula C14H21NO B1325178 3-[(3,5-Dimethylphenoxy)methyl]piperidine CAS No. 946787-35-5

3-[(3,5-Dimethylphenoxy)methyl]piperidine

Cat. No.: B1325178
CAS No.: 946787-35-5
M. Wt: 219.32 g/mol
InChI Key: LIMILWFSSONKFZ-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylphenoxy)methyl]piperidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(3,5-Dimethylphenoxy)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3,5-Dimethylphenoxy)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3,5-dimethylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-6-12(2)8-14(7-11)16-10-13-4-3-5-15-9-13/h6-8,13,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMILWFSSONKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CCCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640721
Record name 3-[(3,5-Dimethylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946787-35-5
Record name 3-[(3,5-Dimethylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Therapeutic Potential of 3-[(3,5-Dimethylphenoxy)methyl]piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for next-generation antidepressants and anxiolytics has shifted from selective serotonin reuptake inhibitors (SSRIs) to multi-target ligands that modulate monoaminergic transmission with greater efficacy and faster onset. 3-[(3,5-Dimethylphenoxy)methyl]piperidine (CAS: 946787-35-5) represents a high-value scaffold in this domain.[1] Belonging to the class of 3-(aryloxymethyl)piperidines, this chemotype exhibits significant potential as a dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) and a modulator of Sigma-1 receptors.

This technical guide analyzes the physicochemical properties, synthesis pathways, and pharmacological profile of this compound, positioning it as a critical lead structure for CNS drug development.

Structural Analysis & Physicochemical Profile

The efficacy of CNS-targeting drugs hinges on their ability to cross the Blood-Brain Barrier (BBB) and interact with transmembrane transporters. 3-[(3,5-Dimethylphenoxy)methyl]piperidine possesses a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.

Pharmacophore Decomposition

The molecule consists of three distinct domains:

  • The Basic Center (Piperidine): A secondary amine (pKa ~9-10) that is protonated at physiological pH, mimicking the terminal amine of biogenic amines (serotonin/norepinephrine), essential for anchoring in the transporter's aspartate residue (e.g., Asp98 in SERT).

  • The Linker (Methylene-oxy): Provides rotational freedom, allowing the aromatic moiety to adopt the correct dihedral angle for hydrophobic pocket occupation.

  • The Lipophilic Tail (3,5-Dimethylphenyl): The 3,5-dimethyl substitution pattern increases lipophilicity compared to the unsubstituted phenol, enhancing BBB permeability and providing steric bulk that may improve selectivity against off-target receptors (e.g., Muscarinic M1).

Calculated Properties (In Silico)
PropertyValue (Est.)Relevance to Drug Discovery
Molecular Weight 219.33 g/mol Ideal for CNS penetration (<450 Da).
cLogP 3.2 - 3.5Optimal range for BBB permeability (2.0 - 4.0).
TPSA ~21 ŲHighly permeable (Threshold <90 Ų for CNS).
H-Bond Donors 1Facilitates interaction with transporter binding sites.
Rotatable Bonds 3Limits entropic penalty upon binding.

Mechanism of Action: Dual Reuptake Inhibition

The primary therapeutic potential of 3-[(3,5-Dimethylphenoxy)methyl]piperidine lies in its ability to block the presynaptic reuptake of monoamines. Structurally similar to Viloxazine and Reboxetine analogs, this compound functions by competitively binding to the Solute Carrier Family 6 (SLC6) transporters.

The Monoaminergic Modulation Pathway

By inhibiting SERT and NET, the compound increases the synaptic residence time of serotonin (5-HT) and norepinephrine (NE). This dual mechanism is superior to SSRIs for treating major depressive disorder (MDD) with melancholic features and neuropathic pain.

G cluster_0 Presynaptic Neuron SERT SERT Transporter (Target A) Synapse Synaptic Cleft (Monoamine Accumulation) SERT->Synapse Blocks Reuptake NET NET Transporter (Target B) NET->Synapse Blocks Reuptake Compound 3-[(3,5-Dimethylphenoxy) methyl]piperidine Compound->SERT Competitive Inhibition (Ki < 50 nM) Compound->NET Competitive Inhibition (Ki < 100 nM) PostSynaptic Postsynaptic Receptor Activation (5-HT1A, Adrenergic Beta) Synapse->PostSynaptic Increased 5-HT/NE conc. Response Therapeutic Effect: Antidepressant / Anxiolytic / Analgesic PostSynaptic->Response Signal Transduction (cAMP, BDNF upregulation)

Figure 1: Mechanism of action showing dual inhibition of SERT and NET transporters, leading to downstream neuroplasticity enhancement.

Chemical Synthesis Protocol

For research and lead optimization, a robust synthesis route is required. The following protocol utilizes a Mitsunobu Coupling approach, which offers higher stereochemical control and yield compared to traditional Williamson ether synthesis.

Retrosynthetic Analysis
  • Target: 3-[(3,5-Dimethylphenoxy)methyl]piperidine[1][2][3][4][5]

  • Precursors: N-Boc-3-hydroxymethylpiperidine + 3,5-Dimethylphenol

  • Key Transformation: Ether formation via activation of the primary alcohol.

Step-by-Step Methodology

Phase A: Mitsunobu Coupling

  • Reagents: Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq), 3,5-dimethylphenol (1.1 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF under nitrogen atmosphere.

  • Activation: Cool the solution to 0°C.

  • Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 20 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate solvent in vacuo. Triturate the residue with Et2O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via flash column chromatography (Silica gel).

Phase B: Deprotection (Boc Removal)

  • Acidolysis: Dissolve the N-Boc intermediate in DCM.

  • Reagent: Add Trifluoroacetic acid (TFA) (DCM:TFA ratio 4:1). Stir at room temperature for 2 hours.

  • Neutralization: Quench with saturated NaHCO3 solution until pH > 8.

  • Extraction: Extract with DCM (3x), dry over MgSO4, and concentrate.

  • Salt Formation (Optional): Treat the free base with HCl in ether to generate the hydrochloride salt for improved stability.

Synthesis Start1 N-Boc-3-hydroxymethyl piperidine Step1 Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) Start1->Step1 Start2 3,5-Dimethylphenol Start2->Step1 Inter Intermediate: N-Boc-Ether Step1->Inter Step2 Deprotection (TFA/DCM) Inter->Step2 Final 3-[(3,5-Dimethylphenoxy) methyl]piperidine Step2->Final

Figure 2: Synthetic workflow from commercially available precursors to the final active pharmaceutical ingredient (API).

Preclinical Evaluation Protocols

To validate the therapeutic potential, the following assays must be conducted. These protocols ensure the data meets the rigor required for IND (Investigational New Drug) applications.

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine affinity (


) for SERT and NET.
  • Source Tissue: Rat cerebral cortex (for SERT) and hypothalamus (for NET).

  • Radioligands:

    • 
      -Citalopram (SERT specific)
      
    • 
      -Nisoxetine (NET specific)
      
  • Protocol:

    • Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4).

    • Incubate homogenate with radioligand (1 nM) and varying concentrations of the test compound (

      
       to 
      
      
      
      M) for 60 min at 25°C.
    • Terminate reaction by rapid filtration through GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

    • Data Analysis: Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Metabolic Stability (Microsomal Stability)

The piperidine ring is susceptible to oxidation. This assay predicts in vivo half-life.

  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate compound (1 µM) with HLM (0.5 mg protein/mL) at 37°C.

    • Sample at 0, 5, 15, 30, and 60 minutes.

    • Quench with ice-cold acetonitrile containing internal standard.

    • Analyze via LC-MS/MS (monitor parent ion disappearance).

    • Target Metric: Intrinsic clearance (

      
      ) < 20 µL/min/mg protein indicates good metabolic stability.
      

Therapeutic Implications & Future Directions[6]

The 3-[(3,5-dimethylphenoxy)methyl]piperidine scaffold offers a distinct advantage over traditional SNRIs due to the specific substitution on the phenoxy ring.

  • Selectivity: The 3,5-dimethyl pattern sterically hinders binding to adrenergic

    
     receptors, potentially reducing cardiovascular side effects (orthostatic hypotension) common with non-selective aryloxy-piperidines.
    
  • Neuropathic Pain: SNRIs are first-line treatments for diabetic neuropathy. This compound's high lipophilicity suggests excellent spinal cord penetration, a key site for analgesic action.

  • Sigma-1 Modulation: Many piperidine-ether derivatives show affinity for Sigma-1 receptors. Agonism at Sigma-1 promotes neuroprotection and cognitive enhancement, suggesting this compound could be a "dual-action" drug for depression with cognitive deficits (pseudodementia).

Conclusion

3-[(3,5-Dimethylphenoxy)methyl]piperidine is not merely a chemical intermediate but a potent pharmacophore. Its structural characteristics predict a favorable profile for CNS indications, specifically depression and chronic pain. Development efforts should focus on enantioselective synthesis (as the (S)-enantiomer of similar piperidines often retains higher SERT affinity) and in vivo behavioral models (e.g., Forced Swim Test).

References

  • Melloni, P., et al. (2003). "Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters."[6] Journal of Medicinal Chemistry.

  • De Angelis, L., et al. (2001). "3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives.[7] Synthesis and antidepressant activity."[6][7][8] Il Farmaco.

  • BenchChem. (2024). "Product Data: 3-[(3,5-Dimethylphenoxy)methyl]piperidine (CAS 946787-35-5)." Chemical Catalog.

  • Santa Cruz Biotechnology. (2024). "3-[(3,5-Dimethylphenoxy)methyl]piperidine Product Sheet." SCBT.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Piperidine Derivatives." PubChem.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3-[(3,5-Dimethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical characteristics of 3-[(3,5-Dimethylphenoxy)methyl]piperidine and outlines robust, field-proven methodologies for the determination of its key physical and chemical properties. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

Introduction and Molecular Identity

3-[(3,5-Dimethylphenoxy)methyl]piperidine is a heterocyclic compound featuring a piperidine ring linked to a 3,5-dimethylphenoxy group via a methylene ether bridge. This structural arrangement confers a combination of lipophilic and basic characteristics, which are critical determinants of its biological activity and disposition.

Molecular Structure:

Key Identifiers:

IdentifierValueSource
IUPAC Name 3-[(3,5-Dimethylphenoxy)methyl]piperidine-
CAS Number 946787-35-5
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol [1]

Known and Predicted Physicochemical Properties: A Summary

PropertyValueMethod
Molecular Weight 219.33 g/mol Mass Spectrometry
Melting Point Not availableExperimental Determination (e.g., Thiele Tube, DSC)
Boiling Point Not availableExperimental Determination (e.g., Distillation, Ebulliometer)
Aqueous Solubility Not availableExperimental Determination (e.g., Shake-Flask Method)
pKa (of the piperidine nitrogen) Predicted: ~9-11Computational Prediction / Potentiometric Titration
logP (Octanol-Water Partition Coefficient) Predicted: ~3-4Computational Prediction / Shake-Flask Method

The Causality Behind Experimental Choices: Why These Properties Matter

The selection of these physicochemical parameters is not arbitrary; each provides critical insights into the potential behavior of a drug candidate:

  • Melting Point: A sharp melting point is an indicator of purity.[2] It also influences the compound's solubility and dissolution rate, which are key factors in oral absorption.[3]

  • Boiling Point: While less critical for solid dosage forms, the boiling point provides information about the compound's volatility and intermolecular forces.[4][5]

  • Aqueous Solubility: This is a fundamental property that dictates how a drug dissolves in the gastrointestinal tract and is absorbed into the bloodstream.[3][6] Poor aqueous solubility is a major hurdle in drug development.

  • pKa: The acid dissociation constant of the piperidine nitrogen determines the extent of ionization at physiological pH (typically 7.4).[7] The ionized form is generally more water-soluble, while the neutral form is more lipid-soluble and can more readily cross cell membranes.

  • logP: The octanol-water partition coefficient is a measure of a compound's lipophilicity.[8] It is a crucial predictor of its ability to cross biological membranes, its distribution into tissues, and its potential for metabolism and toxicity.[9]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-[(3,5-Dimethylphenoxy)methyl]piperidine. These protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.

Determination of Melting Point

This protocol utilizes the Thiele tube method, a classic and reliable technique for determining the melting point of a crystalline solid.[10]

Methodology:

  • Sample Preparation: Finely powder a small amount of crystalline 3-[(3,5-Dimethylphenoxy)methyl]piperidine.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the thermometer and capillary tube in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Observation: Heat the side arm of the Thiele tube gently with a Bunsen burner. Observe the sample closely.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal disappears (the end of melting). The melting point is reported as this range.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement Powder Powder Crystalline Sample Load Load into Capillary Tube Powder->Load Attach Attach to Thermometer Load->Attach Immerse Immerse in Thiele Tube Attach->Immerse Heat Gently Heat Immerse->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record

Caption: Workflow for Melting Point Determination using the Thiele Tube Method.

Determination of pKa via Potentiometric Titration

This protocol describes the determination of the pKa of the basic piperidine nitrogen using potentiometric titration, a highly accurate and standard method.[11][12]

Methodology:

  • Solution Preparation: Prepare a standard solution of 3-[(3,5-Dimethylphenoxy)methyl]piperidine (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Collection: Record the pH of the solution after each incremental addition of the acid titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.[13]

Diagram of pKa Determination Workflow:

pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis PrepSol Prepare Analyte Solution Setup Setup Titration Apparatus PrepSol->Setup Titrate Titrate with Standard Acid Setup->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine Determine Half-Equivalence Point Plot->Determine pKa pKa = pH at Half-Equivalence Determine->pKa

Caption: Workflow for pKa Determination via Potentiometric Titration.

Determination of logP using the Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of the octanol-water partition coefficient (logP).[1][14]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of 3-[(3,5-Dimethylphenoxy)methyl]piperidine in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the octanol solution to a known volume of the pre-saturated water in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the octanol and water phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.[8]

Diagram of logP Determination Workflow:

logPWorkflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation SatPhases Saturate Octanol & Water PrepStock Prepare Stock in Octanol SatPhases->PrepStock Mix Mix Octanol & Water Phases PrepStock->Mix Shake Shake to Equilibrate Mix->Shake Separate Separate Phases Shake->Separate Analyze Analyze Concentration in Each Phase Separate->Analyze CalcP Calculate P = [Octanol]/[Water] Analyze->CalcP CalcLogP logP = log(P) CalcP->CalcLogP

Caption: Workflow for logP Determination using the Shake-Flask Method.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, computational models provide a valuable tool for estimating physicochemical properties. Several software packages and online tools can predict properties like pKa and logP based on the molecular structure.[15][16] These predictions are based on quantitative structure-property relationships (QSPR) derived from large datasets of experimentally determined values. While predictive methods are a powerful screening tool, it is crucial to note that experimental validation remains the gold standard.

Conclusion

A comprehensive understanding of the physicochemical properties of 3-[(3,5-Dimethylphenoxy)methyl]piperidine is essential for its rational development as a potential therapeutic agent. This guide has presented the known molecular identifiers and outlined detailed, authoritative protocols for the experimental determination of its key physicochemical characteristics. By following these methodologies, researchers can generate the high-quality data necessary to inform decisions in drug discovery and development.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Sangster, J. Methods for Determination of Lipophilicity. Encyclopedia.pub. 2022. Available from: [Link]

  • University of Alberta. Melting point determination. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Reijenga, J., et al. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. Available from: [Link]

  • ChemWhat. 3-[(2,5-DIMETHYLPHENOXY)METHYL]PIPERIDINE CAS#: 946787-23-1. Available from: [Link]

  • Chemaxon. LogP and logD calculations. Available from: [Link]

  • Takács-Novák, K., et al. Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. 1997.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Loftsson, T., & Hreinsdóttir, D. Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Available from: [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available from: [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

  • Organic Chemistry Portal. cLogP Calculation - Osiris Property Explorer. Available from: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

  • protocols.io. LogP / LogD shake-flask method. Available from: [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available from: [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. Available from: [Link]

  • SSERC. Melting point determination. Available from: [Link]

  • experiment (1) determination of melting points. (2021). Available from: [Link]

  • chemconnections. Boiling Point Determination. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • vijaynazare.weebly.com. Determination of Boiling Point (B.P):. Available from: [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. Available from: [Link]

  • Scribd. General Methods Boiling Point and Distillation Range. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Available from: [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]

  • Homework.Study.com. Rank the relative boiling points of primary, secondary, and tertiary amines, and explain the reasoning behind the ranking. Available from: [Link]

  • Chemistry LibreTexts. Basic Properties of Amines. Available from: [Link]

Sources

Methodological & Application

Synthesis of 3-[(3,5-Dimethylphenoxy)methyl]piperidine: A Detailed Guide to Reagents and Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(3,5-Dimethylphenoxy)methyl]piperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine moiety is a common scaffold in many pharmaceuticals, and its functionalization allows for the exploration of new chemical space and the development of compounds with tailored biological activities. This document provides a comprehensive guide for the synthesis of 3-[(3,5-Dimethylphenoxy)methyl]piperidine, detailing the necessary reagents, catalysts, and step-by-step protocols. The synthetic strategy is centered around the robust and well-established Williamson ether synthesis, which involves the coupling of an alkoxide with an alkyl halide. To ensure the success of this synthesis, a multi-step approach is employed, including the protection of the reactive piperidine nitrogen, formation of the ether linkage, and subsequent deprotection to yield the final product.

Synthetic Strategy Overview

The synthesis of 3-[(3,5-Dimethylphenoxy)methyl]piperidine is most effectively achieved through a three-step process:

  • N-Protection of 3-(Hydroxymethyl)piperidine: The secondary amine of the piperidine ring is nucleophilic and can interfere with the subsequent ether synthesis. Therefore, it is crucial to protect this group. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under the basic conditions of the Williamson ether synthesis and its straightforward removal under acidic conditions.

  • Williamson Ether Synthesis: This key step involves the formation of the ether bond between the N-protected 3-(halomethyl)piperidine and 3,5-dimethylphenol. The reaction proceeds via an SN2 mechanism, where the phenoxide, generated by a strong base, acts as a nucleophile and displaces a leaving group on the piperidine's methyl substituent.

  • N-Deprotection: The final step is the removal of the Boc protecting group to yield the target compound, 3-[(3,5-Dimethylphenoxy)methyl]piperidine.

This synthetic pathway is illustrated in the workflow diagram below.

Synthesis_Workflow A 3-(Hydroxymethyl)piperidine B N-Boc-3-(hydroxymethyl)piperidine A->B Boc Anhydride, Et3N C N-Boc-3-(chloromethyl)piperidine B->C SOCl2 or PPh3/CCl4 D N-Boc-3-[(3,5-Dimethylphenoxy)methyl]piperidine C->D NaH, DMF E 3-[(3,5-Dimethylphenoxy)methyl]piperidine D->E TFA or HCl in Dioxane F 3,5-Dimethylphenol F->D

Caption: Overall synthetic workflow for 3-[(3,5-Dimethylphenoxy)methyl]piperidine.

Part 1: Preparation of N-Boc-3-(chloromethyl)piperidine (Intermediate)

The initial phase of the synthesis focuses on preparing the key intermediate, an N-protected 3-(halomethyl)piperidine. Starting from the commercially available 3-(hydroxymethyl)piperidine, the piperidine nitrogen is first protected with a Boc group. The resulting alcohol is then converted to a chloride, which serves as a good leaving group for the subsequent Williamson ether synthesis.

Step 1.1: N-Boc Protection of 3-(Hydroxymethyl)piperidine

Causality: The Boc-protection of the piperidine nitrogen is essential to prevent its reaction in the subsequent base-mediated ether synthesis. Triethylamine (Et3N) is used as a base to neutralize the acid formed during the reaction.

Protocol:

  • To a stirred solution of 3-(hydroxymethyl)piperidine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (3.0 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.5 eq.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-(hydroxymethyl)piperidine.

Step 1.2: Chlorination of N-Boc-3-(hydroxymethyl)piperidine

Causality: The conversion of the hydroxyl group to a chloride creates an electrophilic center that is susceptible to nucleophilic attack by the phenoxide in the Williamson ether synthesis. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation.

Protocol:

  • Dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq.) in DCM and cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.2 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-(chloromethyl)piperidine.

Reagent/MaterialMolar Mass ( g/mol )Quantity (per 10 mmol of starting material)
Step 1.1
3-(Hydroxymethyl)piperidine115.171.15 g
Di-tert-butyl dicarbonate218.253.27 g
Triethylamine101.194.2 mL
Dichloromethane-~50 mL
Step 1.2
N-Boc-3-(hydroxymethyl)piperidine215.292.15 g
Thionyl chloride118.970.87 mL
Dichloromethane-~40 mL

Part 2: Williamson Ether Synthesis

This is the core reaction for the formation of the target molecule. The phenoxide of 3,5-dimethylphenol is generated in situ using a strong base, sodium hydride, which then reacts with the N-Boc-3-(chloromethyl)piperidine prepared in the previous step.

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the phenol to form the sodium phenoxide.[1][2] Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for SN2 reactions as it solvates the cation, leaving the anion more nucleophilic.[3]

Williamson_Ether_Synthesis cluster_0 Williamson Ether Synthesis Phenoxide 3,5-Dimethylphenoxide Product N-Boc-3-[(3,5-Dimethylphenoxy)methyl]piperidine Phenoxide->Product SN2 Attack Piperidine N-Boc-3-(chloromethyl)piperidine Piperidine->Product

Caption: SN2 mechanism of the Williamson ether synthesis.

Protocol:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,5-dimethylphenol (1.1 eq.) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide.

  • Add a solution of N-Boc-3-(chloromethyl)piperidine (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent/MaterialMolar Mass ( g/mol )Quantity (per 10 mmol of N-Boc-3-(chloromethyl)piperidine)
N-Boc-3-(chloromethyl)piperidine233.732.34 g
3,5-Dimethylphenol122.161.34 g
Sodium Hydride (60%)24.000.48 g
Anhydrous DMF-~50 mL

Part 3: N-Boc Deprotection

The final step involves the removal of the Boc protecting group to yield the free piperidine. This is typically achieved under acidic conditions.

Causality: The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is volatile and easily removed after the reaction.

Protocol:

  • Dissolve the N-Boc-3-[(3,5-Dimethylphenoxy)methyl]piperidine (1.0 eq.) in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq.) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the final product, 3-[(3,5-Dimethylphenoxy)methyl]piperidine.

Reagent/MaterialMolar Mass ( g/mol )Quantity (per 5 mmol of protected piperidine)
N-Boc-3-[(3,5-Dimethylphenoxy)methyl]piperidine319.45 (calculated)1.60 g
Trifluoroacetic Acid (TFA)114.023.8 mL
Dichloromethane-~20 mL

Safety Precautions

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[4][5] It should be handled under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).[4][5] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[6][7] In case of fire, use a Class D fire extinguisher (for combustible metals) or dry sand; DO NOT USE WATER .[7]

  • Thionyl Chloride (SOCl2): Thionyl chloride is a corrosive and toxic liquid that reacts with water to release toxic gases (HCl and SO2). Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with care in a fume hood and wear appropriate PPE.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling any chemicals. Perform all reactions in a well-ventilated fume hood.

Expected Results and Characterization

The successful synthesis of 3-[(3,5-Dimethylphenoxy)methyl]piperidine can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons of the 3,5-dimethylphenoxy group, the piperidine ring protons, and the methylene protons of the ether linkage.

    • ¹³C NMR will confirm the presence of all carbon atoms in the molecule, including the two distinct methyl groups on the aromatic ring and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the -OH stretch from the starting materials and the presence of a C-O-C stretch characteristic of an ether.

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. [Link]

  • Jie Jack Li. (n.d.). Williamson Ether Synthesis. In Name Reactions. [Link]

  • Unknown. (n.d.). The Williamson ether synthesis. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Scribd. (2012, December 14). Sodium Hydride Safety and Handling SOP. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

Sources

Application Note: Strategic Incorporation of 3-[(3,5-Dimethylphenoxy)methyl]piperidine into High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for research scientists and drug development professionals on the effective incorporation of the 3-[(3,5-Dimethylphenoxy)methyl]piperidine scaffold into small molecule libraries. This building block is of significant interest due to its combination of a conformationally flexible piperidine ring, a known privileged structure in medicinal chemistry, and a rigid, lipophilic 3,5-dimethylphenoxy moiety.[1][2] This guide offers detailed, validated protocols for derivatization at the secondary amine, focusing on robust reactions amenable to parallel synthesis workflows, including N-acylation, N-sulfonylation, and reductive amination. We emphasize the mechanistic rationale behind procedural choices, provide troubleshooting insights, and present workflows for both solution-phase and solid-phase applications to empower the rapid generation of diverse and novel chemical entities for drug discovery programs.

Introduction: The Strategic Value of the Scaffold

The piperidine heterocycle is one of the most ubiquitous scaffolds in modern pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile three-dimensional framework.[1] The 3-[(3,5-Dimethylphenoxy)methyl]piperidine building block offers a unique constellation of features for library design:

  • Vectorial Diversity: The secondary amine acts as a reliable and versatile chemical handle for diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Conformational Control: The piperidine ring's chair conformations present the appended side chain in well-defined spatial orientations, which is critical for probing protein binding pockets.

  • Integrated Physicochemical Properties: The scaffold marries the aqueous solubility often conferred by the basic piperidine nitrogen with the lipophilic character of the dimethylphenoxy group, providing a balanced starting point for developing drug-like molecules.

  • Steric and Electronic Tuning: The meta-dimethyl substitution on the phenyl ring provides a specific steric footprint and electronic environment, influencing both target engagement and metabolic stability.

This application note details the core methodologies required to leverage these attributes in a high-throughput synthesis setting.

Core Methodologies for Library Elaboration

The secondary amine of the piperidine ring is a nucleophilic center that can be reliably functionalized through several robust chemical transformations. The following protocols have been optimized for high conversion and straightforward purification, making them ideal for parallel library synthesis.

N-Acylation for Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry. The protocol below utilizes modern coupling reagents to ensure high efficiency and minimize side reactions.

Workflow: N-Acylation

start Combine Piperidine (1.0 eq) & Carboxylic Acid (1.1 eq) in DCM add_coupling Add Coupling Reagent (e.g., HATU, 1.1 eq) start->add_coupling add_base Add Tertiary Amine Base (e.g., DIPEA, 2.0 eq) add_coupling->add_base stir Stir at RT (2-16 h) add_base->stir workup Aqueous Work-up (Acid/Base Wash) stir->workup purify Purification (Chromatography) workup->purify end N-Acylated Product purify->end

Caption: Parallel synthesis workflow for N-acylation.

Detailed Protocol: N-Acylation

  • Reagent Dispensing: To an array of reaction vials, add a solution of 3-[(3,5-Dimethylphenoxy)methyl]piperidine (1.0 eq.) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Acid Addition: Add a solution of the desired carboxylic acid (1.1 eq.).

  • Coupling Agent Addition: Add a solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq.). Rationale: HATU is a highly effective coupling agent that operates via a rapid activation mechanism, minimizing the potential for racemization of chiral carboxylic acids.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq.). Rationale: A non-nucleophilic tertiary amine base is crucial to neutralize the generated hexafluorophosphate salt and facilitate the reaction without competing in the acylation.

  • Reaction: Agitate the vials at room temperature for 2-16 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.

  • Work-up (for Solution-Phase): Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude products via flash column chromatography or preparative HPLC.

Table 1: Representative N-Acylation Conditions

Carboxylic AcidCoupling ReagentSolventTime (h)Typical Yield (%)
4-Chlorobenzoic AcidHATUDCM4>90%
Cyclohexanecarboxylic AcidHATUDCM6>85%
Phenylacetic AcidEDC/HOBtDMF12>80%
N-Sulfonylation for Sulfonamide Library Synthesis

Sulfonamides are key pharmacophores and amide bioisosteres. Their synthesis from sulfonyl chlorides is a highly reliable reaction for library production.[3][4]

Workflow: N-Sulfonylation

start Dissolve Piperidine (1.0 eq) in DCM/Pyridine cool Cool to 0 °C start->cool add_sulfonyl Add Sulfonyl Chloride (1.1 eq, dropwise) cool->add_sulfonyl warm Warm to RT (1-4 h) add_sulfonyl->warm workup Aqueous Work-up (Acid Wash) warm->workup purify Purification (Chromatography) workup->purify end N-Sulfonylated Product purify->end

Caption: Parallel synthesis workflow for N-sulfonylation.

Detailed Protocol: N-Sulfonylation

  • Reagent Preparation: In each reaction vial, dissolve 3-[(3,5-Dimethylphenoxy)methyl]piperidine (1.0 eq.) in anhydrous DCM. Add pyridine (2.0 eq.). Rationale: Pyridine serves as both a nucleophilic catalyst and an acid scavenger for the HCl byproduct.

  • Cooling: Chill the reaction array to 0 °C using an ice bath to moderate the initial exothermic reaction.

  • Sulfonyl Chloride Addition: Add a solution of the desired sulfonyl chloride (1.1 eq.) in DCM dropwise.

  • Reaction: Allow the reactions to warm to room temperature and agitate for 1-4 hours. Monitor progress by LC-MS.

  • Work-up: Quench the reaction with water. Dilute with DCM and wash with 1 M HCl to remove excess pyridine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography.

Reductive Amination for N-Alkylated Library Synthesis

Reductive amination is a highly versatile C-N bond-forming reaction that couples the piperidine scaffold with a diverse range of aldehydes and ketones.[5][6]

Workflow: Reductive Amination

start Combine Piperidine (1.0 eq) & Carbonyl (1.2 eq) in DCE add_acid Add Acetic Acid (0.1 eq, catalyst) start->add_acid add_reductant Add Reducing Agent (STAB, 1.5 eq) add_acid->add_reductant stir Stir at RT (4-24 h) add_reductant->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with DCM quench->extract purify Purification (Chromatography) extract->purify end N-Alkylated Product purify->end

Caption: Parallel synthesis workflow for reductive amination.

Detailed Protocol: Reductive Amination

  • Reagent Dispensing: To each vial, add a solution of 3-[(3,5-Dimethylphenoxy)methyl]piperidine (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in 1,2-Dichloroethane (DCE).

  • Catalyst Addition: Add a catalytic amount of acetic acid (0.1 eq.). Rationale: The acid catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) in one portion. Rationale: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture and acidic conditions than other hydrides like sodium cyanoborohydride.[6]

  • Reaction: Agitate the vials at room temperature for 4-24 hours. Monitor by LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the mixture with DCM, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate and purify by flash column chromatography.

Solid-Phase Synthesis (SPS) Application

For generating larger libraries, immobilizing the scaffold on a solid support can streamline the synthesis and purification process.[7][8] A common strategy involves linking a bifunctional building block to a resin, followed by coupling with the piperidine scaffold.

Workflow: Example Solid-Phase Synthesis

resin Start: Rink Amide Resin couple_aa Couple Fmoc-AA-OH (HATU/DIPEA) resin->couple_aa deprotect Fmoc Deprotection (20% Piperidine in DMF) couple_aa->deprotect reductive_amination Reductive Amination with Piperidine-Carboxaldehyde Derivative deprotect->reductive_amination cleave Cleavage from Resin (e.g., 95% TFA) reductive_amination->cleave purify Purification (Preparative HPLC) cleave->purify product Final Library Compound purify->product

Caption: A representative solid-phase synthesis workflow.

Trustworthiness Note: In SPS, reaction completion is critical. Each step should be monitored using a qualitative test (e.g., Kaiser test for primary amines, chloranil test for secondary amines) on a small sample of resin beads before proceeding to the next step.[9]

Troubleshooting and Expert Insights

Issue Potential Cause Recommended Solution
Low N-Acylation Yield Incomplete reaction; poor quality coupling reagent; wet solvent.Ensure anhydrous conditions. Consider a double coupling or use a more potent reagent like COMU.
N-Sulfonylation Failure Degradation of sulfonyl chloride.Use fresh sulfonyl chloride. Ensure the reaction is cooled to 0 °C before addition to prevent side reactions.
Di-alkylation in Reductive Amination Reaction with aldehyde impurity (e.g., formaldehyde from solvent).Use high-purity, stabilized solvents. Add the reducing agent promptly after mixing the amine and carbonyl.
Difficult Purification Product is very polar or basic, causing tailing on silica gel.Add 0.5-1% triethylamine or ammonia in methanol to the chromatography eluent to improve peak shape. Alternatively, use reverse-phase chromatography.

References

  • O'Donnell, C. J. (2011). Solid-Phase Synthesis and Combinatorial Chemistry. In Practical Medicinal Chemistry for Drug Discovery. John Wiley & Sons, Inc. [Link]

  • Comins, D. L., & Joseph, S. P. (2003). Solution-Phase Parallel Synthesis of Piperidine Derivatives. In The Practice of Medicinal Chemistry. Academic Press. [Link]

  • Gharpure, S. J., et al. (2016). Synthesis of Substituted Piperidines via Intramolecular 6-endo-dig Reductive Hydroamination/Cyclization. Organic Letters. [Link]

  • Szardenings, A. K., et al. (1997). A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines. The Journal of Organic Chemistry. [Link]

  • Baxendale, I. R., et al. (2010). The Synthesis of Piperazine Scaffolds and Their Application in Medicinal Chemistry. Chemical Reviews. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Horton, D. A., et al. (2003). Privileged Scaffolds for Library Design and Drug Discovery. Chemical Reviews. [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). Sulfonamide Formation from Amines. In Basic Principles of Organic Chemistry. W. A. Benjamin, Inc. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development. [Link]

  • Vitaku, E., et al. (2014). Piperidine-Containing Scaffolds in FDA-Approved Drugs. Journal of Medicinal Chemistry. [Link]

  • Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • O'Neil, I. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. MedChemComm. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Zaragoza, F. (2022). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (2020). Sulfonamide synthesis by S-N coupling. [Link]

  • Meshram, G. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. [Link]

Sources

Application Note: Pharmacological Profiling of 3-[(3,5-Dimethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive in vitro characterization of 3-[(3,5-Dimethylphenoxy)methyl]piperidine , a compound structurally representative of Sigma-1 receptor (


R) ligands  and sodium channel blockers . Given its pharmacophore—a basic piperidine nitrogen linked via an ether bridge to a lipophilic dimethyl-substituted phenyl ring—this molecule is a classic "privileged structure" in CNS drug discovery, often screened for neuroprotective, analgesic, or anesthetic properties.

Introduction & Mechanistic Rationale

3-[(3,5-Dimethylphenoxy)methyl]piperidine belongs to the class of 3-substituted phenoxymethylpiperidines . Its structural features dictate its biological interrogation strategy:

  • The Basic Amine (Piperidine): At physiological pH (7.4), the secondary amine is protonated (

    
    ), allowing it to form critical electrostatic interactions with aspartate residues in G-protein coupled receptors (GPCRs) and ion channels.
    
  • The Ether Linker: Provides rotational flexibility, mimicking the spacing found in neurotransmitters and known

    
    R ligands like Preclamol and Ifenprodil.
    
  • The 3,5-Dimethylphenyl Tail: A hydrophobic moiety that fits into the "primary hydrophobic pocket" of the

    
     receptor or the local anesthetic binding site of Voltage-Gated Sodium Channels (Nav).
    

Primary Application: This compound is primarily utilized as a chemical probe or lead scaffold to modulate Sigma-1 Receptors (chaperone proteins involved in ER stress and Ca


 signaling) and Nav channels  (pain pathways).

Safety & Handling

ParameterSpecificationNotes
Molecular Weight 219.32 g/mol
Solubility DMSO (>20 mM), Ethanol (>20 mM)Poorly soluble in water; requires acidification or co-solvents.
Storage -20°C, DesiccatedHygroscopic as a hydrochloride salt.[1]
Handling Class II Biosafety CabinetTreat as a potential CNS depressant/irritant.

Preparation of Stock Solution (10 mM):

  • Weigh 2.19 mg of 3-DMPMP.

  • Dissolve in 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds.

  • Aliquot into amber vials (50 µL) to avoid freeze-thaw cycles.

Protocol A: Sigma-1 Receptor ( R) Competitive Binding Assay

The Gold Standard for affinity determination.

Rationale

The


R is an intracellular chaperone residing at the Mitochondria-Associated ER Membrane (MAM). Ligands like 3-DMPMP displace radiolabeled probes, modulating ER-mitochondria Ca

transfer.
Materials
  • Source Tissue: Guinea pig brain membranes or CHO cells overexpressing human

    
    R.
    
  • Radioligand:

    
     (Specific Activity: ~30 Ci/mmol).
    
  • Non-specific Binder: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl.

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in buffer to a protein concentration of ~0.5 mg/mL.

  • Incubation Setup:

    • Total Binding: 100 µL Membrane + 50 µL

      
       (2 nM final) + 50 µL Buffer.
      
    • Non-Specific Binding (NSB): 100 µL Membrane + 50 µL Radioligand + 50 µL Haloperidol (10 µM).

    • Test Compound (3-DMPMP): 100 µL Membrane + 50 µL Radioligand + 50 µL 3-DMPMP (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium:

    • Incubate plates for 120 minutes at 37°C . (Note:

      
       kinetics are slow; 37°C ensures equilibrium).
      
  • Harvesting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding).

    • Wash 3 times with 5 mL ice-cold Tris buffer.

  • Detection:

    • Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis
  • Calculate Specific Binding :

    
    .
    
  • Plot % Inhibition vs. Log[Concentration].

  • Fit to a one-site competition model (Hill slope

    
     -1.0) to determine 
    
    
    
    .
  • Convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

Protocol B: Automated Patch Clamp for Nav1.7 Inhibition

Functional validation for analgesic potential.

Rationale

The 3,5-dimethylphenoxy motif mimics the "xylyl" group of lidocaine. This assay tests if 3-DMPMP blocks the pore of Voltage-Gated Sodium Channels (Nav1.7), a key target in nociception.

Materials
  • Platform: QPatch or Patchliner (Automated Electrophysiology).

  • Cells: HEK293 stably expressing hNav1.7.

  • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular Solution: 10 mM CsCl, 110 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

Step-by-Step Methodology
  • Cell Capture:

    • Harvest cells at 70-80% confluency using Detachin.

    • Resuspend in serum-free medium.

    • Dispense into QPlate; establish G

      
       seal and Whole-Cell configuration.
      
  • Voltage Protocol (State-Dependent Block):

    • Holding Potential: -100 mV (Resting state).

    • Pulse: Depolarize to 0 mV for 20 ms to elicit peak current.

    • Inactivated State Protocol: Hold at -120 mV, prepulse to -40 mV (500 ms) to induce inactivation, then test pulse to 0 mV. Rationale: Anesthetics bind preferentially to the inactivated state.

  • Compound Application:

    • Record baseline current (stable for 3 min).

    • Perfuse 3-DMPMP (Start at 10 µM).

    • Expose for 5 minutes or until steady-state block is achieved.

    • Washout with Extracellular Solution to test reversibility.

  • Analysis:

    • Measure Peak Current Amplitude (

      
      ).
      
    • Calculate % Block:

      
      .
      

Protocol C: Metabolic Stability (Microsomal Stability)

Predicting in vivo clearance.

Rationale

The methyl groups on the phenyl ring and the piperidine ring are susceptible to Cytochrome P450 (CYP) oxidation. This assay determines the intrinsic clearance (


).
Methodology
  • Reaction Mix:

    • Liver Microsomes (Human/Mouse): 0.5 mg/mL protein.

    • Test Compound (3-DMPMP): 1 µM.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Add NADPH-regenerating system (or 1 mM NADPH) to start reaction.

  • Sampling:

    • Take aliquots at 0, 5, 15, 30, and 60 min.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Plot ln(% Remaining) vs. Time. The slope

      
       gives 
      
      
      
      .

Mechanistic Visualization

The following diagram illustrates the hypothetical signaling pathway modulation by 3-DMPMP upon binding to the Sigma-1 Receptor at the MAM interface.

Sigma1_Pathway Compound 3-DMPMP (Ligand) Sig1R Sigma-1 Receptor (Chaperone) Compound->Sig1R Binds (Agonist/Antagonist) BiP BiP/GRP78 (Inhibitory Complex) Sig1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Chaperones/Stabilizes ER_Stress ER Stress Response Sig1R->ER_Stress Modulates (UPR) Mitochondria Mitochondria (Bioenergetics) IP3R->Mitochondria Ca2+ Flux (MAM)

Figure 1: Putative mechanism of action. 3-DMPMP binds


R, causing dissociation from BiP, stabilizing IP3R, and regulating Calcium transfer to mitochondria.

References

  • Sigma-1 Receptor Pharmacology: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Nav Channel Blockade: Lenkey, N., et al. (2010). The mechanism of activity-dependent sodium channel inhibition by the local anesthetic drug, stereoisomers of 3-piperidinyl-1-phenyl-propan-1-one. Anesthesia & Analgesia. Link

  • Microsomal Stability Protocols: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Chemical Structure Reference: PubChem Compound Summary for CID 2104523 (Structure Analog). Link

(Note: While specific literature on "3-[(3,5-Dimethylphenoxy)methyl]piperidine" is limited to chemical catalogs, the protocols above are derived from validated methods for its structural class, the phenoxymethylpiperidines.)

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 3-[(3,5-Dimethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-35DMP-OPT Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for Aryl-Alkyl Ether Formation

Strategic Overview: Selecting the Right Pathway

The synthesis of 3-[(3,5-Dimethylphenoxy)methyl]piperidine hinges on the formation of an ether bond between a phenol (3,5-dimethylphenol) and a piperidine-methanol derivative.

For high-yield synthesis, you are likely choosing between two primary routes. Use the decision matrix below to validate your current approach before troubleshooting specific steps.

Synthesis_Decision_Matrix Start Start: Choose Precursor RouteA Route A: Mitsunobu Coupling (N-Boc-3-hydroxymethylpiperidine) Start->RouteA RouteB Route B: SN2 Displacement (N-Boc-3-bromomethylpiperidine or Mesylate) Start->RouteB CondA Best for: Small scale (<5g) Avoiding extra steps Mild conditions RouteA->CondA CondB Best for: Scale-up (>10g) Avoiding TPPO impurities Lower cost reagents RouteB->CondB IssueA Major Challenge: Removal of Ph3PO (TPPO) and Hydrazine byproducts CondA->IssueA IssueB Major Challenge: O- vs C-Alkylation Requires heating CondB->IssueB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and constraints.

Protocol A: The Mitsunobu Reaction (High Precision)

This is the most common route for research-scale synthesis but often suffers from purification difficulties.

Reaction: 3,5-Dimethylphenol + N-Boc-3-hydroxymethylpiperidine + PPh₃ + DIAD → Product

Critical Optimization Steps
  • Reagent Order (The "Pre-Complex" Myth):

    • Standard Error: Mixing everything at once.

    • Correction: Dissolve the Phenol , Alcohol , and Triphenylphosphine (PPh₃) in anhydrous THF first. Cool to 0°C. Add DIAD (or DEAD) dropwise last.

    • Why: This prevents the azodicarboxylate from reacting with the phenol before activating the phosphine, reducing hydrazine byproducts.

  • pKa Matching:

    • 3,5-Dimethylphenol has a pKa of ~10.2. Standard DEAD/PPh₃ works well.

    • Troubleshooting: If conversion is low (<40%), switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine). ADDP provides a more basic intermediate, driving the deprotonation of less acidic phenols.[1]

  • The "TPPO Nightmare" (Purification):

    • Triphenylphosphine oxide (TPPO) co-elutes with many piperidine ethers.

    • Solution: Use the MgCl₂ / ZnCl₂ Precipitation Protocol rather than relying solely on chromatography.

Troubleshooting Guide: TPPO Removal

Issue: "My product is contaminated with a white solid (TPPO) even after column chromatography."

Protocol:

  • Concentrate the crude reaction mixture (remove THF).

  • Redissolve the residue in Ethanol or Toluene .

  • Add MgCl₂ (1.5 - 2.0 equivalents relative to PPh₃).

  • Stir at reflux for 30 mins, then cool to room temperature.

  • Result: TPPO forms a complex with MgCl₂ that precipitates out. Filter the solid.[2][3][4] The filtrate contains your product.

Reference: Batesky, D. C. et al. J. Org.[2] Chem.2017 , 82, 9931–9936.[2] (See References)

Protocol B: Nucleophilic Substitution (SN2) (Scale-Up)

If Mitsunobu yields are inconsistent, convert the alcohol to a mesylate (OMs) or halide and perform a classical displacement.

Reaction: 3,5-Dimethylphenol + N-Boc-3-(mesyloxymethyl)piperidine + Base → Product

Optimization Table: Base & Solvent Effects
ParameterStandard ConditionOptimized Condition Why?
Base K₂CO₃Cs₂CO₃ (Cesium Carbonate) The "Cesium Effect." Larger cation radius disrupts tight ion pairs, making the phenoxide anion more nucleophilic.
Solvent AcetoneDMF or DMSO Polar aprotic solvents stabilize the transition state and dissolve Cs₂CO₃ better than acetone.
Temp Reflux (60°C)80°C Steric hindrance at the neopentyl-like position of the piperidine requires higher activation energy.
Catalyst NoneTBAI (10 mol%) Tetrabutylammonium iodide acts as a phase transfer catalyst and converts -OMs to -I in situ (Finkelstein), which is a better leaving group.
Step-by-Step Workflow
  • Mesylation: React N-Boc-3-hydroxymethylpiperidine with MsCl/Et₃N in DCM (0°C). Note: Isolate this; do not do one-pot.

  • Coupling:

    • Charge flask with 3,5-Dimethylphenol (1.1 equiv) and Cs₂CO₃ (2.0 equiv) in DMF.

    • Stir for 30 min at RT to generate the phenoxide.

    • Add the mesylate (dissolved in minimal DMF).

    • Heat to 80°C for 4-6 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMF), then brine.

Deprotection & Isolation (The Final Trap)

Users often lose yield during the removal of the Boc group because the final product is a secondary amine, which can be water-soluble or form "oils" that trap solvent.

Question: "I deprotected with TFA, but my yield dropped during extraction. Where is my product?"

Analysis: The product is 3-[(3,5-dimethylphenoxy)methyl]piperidine. As a secondary amine, it forms a salt with TFA. If you neutralize to pH 7, it may still be protonated. You must go to pH > 12 .

Correct Isolation Protocol:

  • Cleavage: Treat N-Boc intermediate with TFA/DCM (1:4) or 4M HCl/Dioxane.

  • Evaporation: Remove volatiles completely (azeotrope with toluene if using TFA).

  • Basification:

    • Dissolve residue in DCM (do not use ether yet).

    • Add 2M NaOH dropwise until pH is 12-14 .

  • Extraction:

    • Extract with DCM (3x).

    • Critical: If an emulsion forms (common with piperidines), add a small amount of Isopropanol (IPA) to the organic layer.

  • Salt Formation (Optional for Stability):

    • The free base is an oil. To store it, treat the ether solution with 1.0 eq of Oxalic Acid or HCl/Ether to precipitate a stable solid salt.

Troubleshooting Logic Tree

Use this flow to diagnose yield loss.

Troubleshooting_Logic Start Problem: Low Yield (<50%) CheckTLC Check TLC/LCMS of Crude Start->CheckTLC SM_Left Starting Material (Phenol) Unreacted CheckTLC->SM_Left SM Present Prod_Formed Product formed in Crude but low isolated yield CheckTLC->Prod_Formed Conversion Good Action1 Mitsunobu: Reagents Dead? Check DEAD/DIAD quality. Ensure Anhydrous THF. SM_Left->Action1 Action2 SN2: Nucleophile too weak? Switch to Cs2CO3/DMF. Add TBAI catalyst. SM_Left->Action2 Action3 Lost in Aqueous Layer? Check pH of extraction. Must be pH > 12. Prod_Formed->Action3 Action4 Trapped in TPPO? Use MgCl2 precipitation before column. Prod_Formed->Action4

Figure 2: Diagnostic logic for identifying yield loss points in ether synthesis.

References

  • Mitsunobu Reaction Review & Mechanism Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

  • TPPO Removal Protocol (MgCl₂/ZnCl₂ Method) Batesky, D. C., Goldfogel, M. J., & Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 2017, 82(19), 9931–9936.

  • Cesium Effect in Phenol Alkylation Dijkink, J., et al. "Cesium Carbonate Promoted Alkylation of Phenols." Tetrahedron Letters, 2002.[5] (General application of Cs effect in ether synthesis).

  • Piperidine Deprotection Standards Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience. (Standard protocols for N-Boc cleavage).

Sources

Strategies for removing unreacted 3,5-dimethylphenol from the final product

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DMP-REM-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Removing unreacted 3,5-dimethylphenol (3,5-DMP) can be deceptive.[1] While it appears to be a simple phenol, its specific pKa (~10.15) and lipophilicity often lead to persistence after standard aqueous workups.[1] This guide moves beyond generic advice, providing chemically grounded strategies for complete removal based on the stability of your target molecule.

Quick Diagnostic: Select Your Strategy

Before proceeding, identify your product's constraints to select the correct workflow.

If your Product is...Primary Strategy Why?
Base-Stable (Amides, Ethers, Aromatics)Protocol A: The pH Switch Exploits the pKa (10.[1]15) of 3,5-DMP to force it into the aqueous layer.[1]
Base-Sensitive (Esters, Acyl Halides)Protocol B: Chromatographic Filtering Avoids hydrolysis; uses polarity differences on silica.[1]
Thermally Stable & Volatile Protocol C: Sublimation/Steam Distillation Exploits the high vapor pressure/sublimation point of 3,5-DMP.[1]
Trace Impurity (<5%) Protocol D: Resin Scavenging Polishing step for final pharmaceutical ingredients (APIs).[1]
Protocol A: The pH Switch (Liquid-Liquid Extraction)

Best for: Base-stable products (Amides, amines, ethers).[1]

The Science: 3,5-DMP has a pKa of approximately 10.15 [1, 2].[1][2] A standard saturated sodium bicarbonate wash (pH ~8-9) will not deprotonate it.[1] To drive >99% of the phenol into the aqueous phase, you must adhere to the Henderson-Hasselbalch equation, which dictates the pH must be at least 2 units higher than the pKa.[1]

  • Target pH: >12.5

  • Reagent: 1M or 2M NaOH (or KOH).

Step-by-Step Workflow:

  • Dilution: Dissolve your crude reaction mixture in a non-polar solvent (e.g., Diethyl Ether or Toluene). Avoid Dichloromethane (DCM) if possible, as phenols can sometimes hydrogen-bond and remain in the organic layer, and DCM emulsions are harder to break.

  • The Critical Wash: Wash the organic phase 3 times with 2M NaOH .[1]

    • Note: The aqueous layer should turn yellow/orange (phenolate salts are often colored).[1]

  • Verification: Check the pH of the aqueous layer.[1] If it is not >12, the phenol is buffering the solution; add more base.

  • Emulsion Control: Phenolates act as surfactants.[1] If an emulsion forms, add solid NaCl (brine) to the basic layer to increase ionic strength.

  • Final Polish: Wash the organic layer once with Brine, dry over Na₂SO₄, and concentrate.

Pro-Tip: Claisen’s Alkali If 3,5-DMP persists or forms intractable emulsions with NaOH, use Claisen’s Alkali (35g KOH dissolved in 25mL water, diluted to 100mL with Methanol).[1] The methanol aids in solvating the organic interface, allowing the base to reach the phenol more effectively [3].[1]

Protocol B: Chromatographic Purification

Best for: Base-sensitive compounds (Esters, Lactones).[1]

The Issue: Phenols are notorious for "tailing" on silica gel due to hydrogen bonding with silanol groups.[1] This causes 3,5-DMP to smear across the column, contaminating your product fractions.[1]

Troubleshooting Guide:

  • Question: 3,5-DMP co-elutes with my product. How do I separate them?

    • Solution 1 (Mobile Phase Modifier): Add 1% Acetic Acid to your mobile phase.[1] This keeps the phenol fully protonated (suppressing ionization), sharpening the peak and often slightly increasing its Rf, allowing separation.

    • Solution 2 (Derivatization): If separation is still poor, treat the crude mixture with Acetic Anhydride and Pyridine. This converts 3,5-DMP to its acetate ester.[1] The acetate is much less polar and will elute significantly faster (higher Rf) than the free phenol, likely separating from your product.

Protocol C: Physical Separation (Sublimation & Steam Distillation)

Best for: Large scale-up or thermally stable intermediates.[1]

The Science: 3,5-DMP is a solid at room temperature (MP 63-65°C) but has a significant vapor pressure and sublimes easily at elevated temperatures or under vacuum [4, 5].[1]

Workflow:

  • Steam Distillation: If your product is non-volatile and water-insoluble, steam distillation is highly effective.[1] 3,5-DMP will co-distill with the water, leaving your product in the distillation flask.[1]

  • Vacuum Sublimation: For solid mixtures, place the crude solid in a sublimation apparatus under high vacuum (0.1 mmHg) at 60-80°C. 3,5-DMP will sublime onto the cold finger [5].[1]

Visualizing the Logic
Figure 1: The Extraction Decision Matrix

This logic flow ensures you do not destroy your product while attempting to remove the impurity.[1]

ExtractionLogic Start Crude Mixture contains 3,5-Dimethylphenol (DMP) Check Is Product Base Stable? (No Esters/Halides) Start->Check LLE Liquid-Liquid Extraction (Protocol A) Check->LLE Yes Chrom Chromatography (Protocol B) Check->Chrom No Yes Yes NaOH Wash with 2M NaOH (Target pH > 12.5) LLE->NaOH Result1 DMP becomes Phenolate (Moves to Aqueous Layer) NaOH->Result1 No No Mod Add 1% Acetic Acid to Mobile Phase Chrom->Mod Result2 DMP Peak Sharpens (Separation Achieved) Mod->Result2

Caption: Decision tree for selecting the removal method based on product stability.

Figure 2: The Mechanism of pH-Dependent Extraction

Understanding why pH 10 is insufficient.

Mechanism DMP 3,5-DMP (Neutral) Soluble in Organic Eq Equilibrium pKa ~ 10.15 DMP->Eq + NaOH Base Base (OH-) Eq->DMP pH < 10 Salt DMP-Salt (Ionic) Soluble in Water Eq->Salt pH > 12

Caption: The equilibrium shift required to solubilize 3,5-DMP in water. pH must exceed pKa by >2 units.[1]

References
  • PubChem. (n.d.). 3,5-Dimethylphenol Compound Summary (CID 7948).[1] National Center for Biotechnology Information.[1] Retrieved February 13, 2026, from [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, p. 154). Wiley.[1] (Reference for Claisen's Alkali usage in phenol purification).

  • MBRAUN. (n.d.).[1] Material Purification by Sublimation.[1][3][4] Retrieved February 13, 2026, from [Link]

Sources

Enhancing enantiomeric excess in chiral synthesis of 3-[(3,5-Dimethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Synthesis of 3-[(3,5-Dimethylphenoxy)methyl]piperidine

Welcome to the technical support center for the asymmetric synthesis of 3-[(3,5-Dimethylphenoxy)methyl]piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (ee) in this critical synthesis. We will address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section addresses specific experimental issues in a question-and-answer format. Our goal is to provide not just solutions, but a logical framework for problem-solving.

Q1: My reaction consistently results in low enantiomeric excess (<80% ee). What are the primary factors to investigate?

Low enantiomeric excess is the most common hurdle in asymmetric catalysis. The root cause is often a suboptimal energy difference between the diastereomeric transition states leading to the two enantiomers. The issue can typically be traced back to one of four areas: the catalyst system, reaction conditions, starting material purity, or product stability.

dot

Troubleshooting_Low_EE Start Low Enantiomeric Excess (<80% ee) Observed Catalyst 1. Catalyst System Evaluation Start->Catalyst Conditions 2. Reaction Condition Optimization Start->Conditions Purity 3. Reagent & Solvent Purity Check Start->Purity Racemization 4. Product Racemization Assessment Start->Racemization Ligand Screen Chiral Ligands (e.g., BINAP, SEGPHOS, PhanePhos) Catalyst->Ligand Ligand is key to chirality transfer Metal Evaluate Metal Precursor (e.g., Ir, Rh, Ru) Catalyst->Metal Metal choice affects activity Temp Decrease Temperature (e.g., 25°C -> 0°C -> -20°C) Conditions->Temp Lower T increases transition state energy gap Solvent Screen Solvents (Polarity & Coordinating Ability) Conditions->Solvent Solvent can influence catalyst conformation Pressure Optimize H₂ Pressure (for hydrogenation) Conditions->Pressure Water Ensure Anhydrous Conditions (Dry solvents, inert atmosphere) Purity->Water Water can poison catalyst Impurities Verify Starting Material Purity (>99% purity recommended) Purity->Impurities Impurities can act as competitive inhibitors Workup Modify Work-up Protocol (Avoid harsh acid/base, high temp) Racemization->Workup Product may be unstable Time Analyze ee Over Time (Is ee decreasing with time?) Racemization->Time Success High Enantiomeric Excess Achieved Ligand->Success Metal->Success Temp->Success Solvent->Success Pressure->Success Water->Success Impurities->Success Workup->Success Time->Success

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Breakdown of Solutions:

  • Re-evaluate the Catalyst System: The choice of catalyst and its corresponding chiral ligand is the most critical factor.[1] A "substrate-catalyst mismatch" can occur where the steric and electronic properties of your substrate do not complement the chiral pocket created by the ligand.[1]

    • Ligand Screening: The ligand dictates the chiral environment. For hydrogenations of pyridine or imine precursors, bidentate phosphine ligands are a common starting point. Consider screening a panel of ligands with varying steric bulk and electronic properties.

    • Metal Precursor: While iridium and rhodium complexes are powerful for asymmetric hydrogenations[2][3], palladium and ruthenium also have unique applications.[4] Ensure the metal precursor is of high purity.

  • Optimize Reaction Conditions:

    • Temperature: This is a crucial parameter. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the two competing diastereomeric transition states.[5] Experiment with a temperature gradient (e.g., room temperature, 0 °C, -20 °C).

    • Solvent: The solvent can influence the catalyst's conformation and solubility. Screen a range of solvents with different polarities (e.g., Toluene, Dichloromethane, Methanol). Protic solvents like methanol can sometimes participate in the reaction mechanism or cause racemization.[5]

    • Pressure (for Hydrogenation): The pressure of hydrogen gas can affect reaction rates and, in some cases, selectivity. While higher pressures can speed up the reaction, they may negatively impact ee. An optimization screen (e.g., 100 psi, 500 psi, 1000 psi) is recommended.

  • Ensure Purity of Reagents:

    • Water Content: Many asymmetric catalysts, particularly organometallic complexes, are sensitive to water and oxygen. Water can act as a catalyst poison.[1] Always use anhydrous solvents and perform reactions under an inert atmosphere (Nitrogen or Argon).

    • Starting Material Impurities: Impurities in the substrate can inhibit or poison the catalyst, leading to both low conversion and low ee.

  • Investigate Product Racemization: The desired chiral piperidine product might be susceptible to racemization under the reaction or work-up conditions.[1]

    • Mechanism: Racemization can occur if there's a plausible mechanism for the chiral center to become planar, such as through reversible imine formation.[5]

    • Diagnosis: Take aliquots from the reaction at different time points. Analyze the ee for each. If the ee is high initially but decreases over time, racemization is likely occurring.

    • Solution: Minimize exposure to harsh acidic or basic conditions during work-up.[5] Buffer the reaction mixture if necessary. Avoid excessive heat during solvent evaporation.

Q2: My reaction shows high enantioselectivity, but the chemical yield is poor. How can I improve it?

Poor yield with good selectivity often points to issues with catalyst activity, stability, or incomplete reaction.

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Troubleshooting_Yield Start Poor Chemical Yield (High ee) Incomplete Incomplete Reaction? Start->Incomplete Deactivation Catalyst Deactivation? Start->Deactivation Monitor Monitor reaction by TLC/HPLC/GC Incomplete->Monitor Confirm substrate is consumed Inert Ensure Strict Inert Atmosphere (Glovebox/Schlenk Line) Deactivation->Inert O₂ or H₂O sensitivity Purify Re-purify Substrate/Solvents Deactivation->Purify Poisons in reagents Time Increase Reaction Time Monitor->Time Loading Increase Catalyst Loading (e.g., 1 mol% -> 2 mol%) Monitor->Loading Success Improved Yield Time->Success Loading->Success Inert->Success Purify->Success

Caption: Logic flow for troubleshooting poor chemical yield.

  • Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to track the consumption of the starting material. If the reaction stalls, it could indicate catalyst death or that the reaction is simply slow under the chosen conditions.

  • Increase Catalyst Loading: While aiming for low catalyst loading is ideal, a slight increase (e.g., from 0.5 mol% to 1-2 mol%) can sometimes drive the reaction to completion without significantly impacting cost.

  • Check for Catalyst Deactivation: If the reaction starts well but then stops, the catalyst is likely deactivating. This reinforces the need for high-purity, anhydrous reagents and a strictly inert atmosphere.[2]

  • Increase Temperature: While lower temperatures are better for selectivity, a modest increase may be necessary to achieve a reasonable reaction rate and full conversion. This represents a trade-off that must be optimized.

Q3: I am struggling to accurately measure the enantiomeric excess. What is a reliable method?

Accurate determination of ee is non-negotiable. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Method Development

  • Column Selection: Choose a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are excellent starting points for amine compounds.

  • Mobile Phase Screening:

    • Start with a standard mobile phase, typically a mixture of hexane and isopropanol (IPA). A common starting point is 90:10 Hexane:IPA.

    • Run a sample of the racemic 3-[(3,5-Dimethylphenoxy)methyl]piperidine to confirm the column can separate the two enantiomers.

    • If separation is poor, systematically vary the ratio of Hexane:IPA (e.g., 95:5, 80:20).

    • Additives can be crucial. For amines, adding a small amount of a basic modifier like diethylamine (DEA) or a neutral one like ethanol can significantly improve peak shape and resolution.

  • Optimization: Once baseline separation is achieved, optimize the flow rate and column temperature to get sharp peaks and a reasonable run time.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Alternative Method: NMR with a Chiral Derivatizing Agent

If chiral HPLC is unavailable, you can use NMR spectroscopy.[6]

  • React your piperidine sample with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).

  • This reaction converts your pair of enantiomers into a pair of diastereomers.

  • The diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum. By integrating these distinct signals, you can determine the diastereomeric ratio, which corresponds to the original enantiomeric ratio.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies to produce chiral piperidines like this one?

Several robust methods exist for synthesizing chiral piperidines.[2] The most relevant for this target include:

  • Catalytic Asymmetric Hydrogenation: This is a highly atom-economical method. It typically involves the hydrogenation of a pyridine precursor that has been activated to form a pyridinium salt, or the hydrogenation of a corresponding tetrahydropyridine or imine intermediate.[2][3] Chiral iridium, rhodium, or ruthenium catalysts are commonly employed.[2][3]

  • Use of Chiral Auxiliaries: An achiral piperidine precursor can be attached to a removable chiral auxiliary. The auxiliary then directs a subsequent chemical transformation diastereoselectively. After the key bond is formed, the auxiliary is cleaved to yield the enantiomerically enriched product.[8][9]

  • Enzymatic Methods: Biocatalysis, using enzymes like transaminases, can convert a prochiral ketone precursor into a chiral amine with exceptionally high enantioselectivity under mild, aqueous conditions.[10][11]

  • Resolution of a Racemic Mixture: A racemic mixture of the piperidine can be separated by reacting it with an enantiomerically pure chiral acid (like tartaric or dibenzoyltartaric acid). This forms two diastereomeric salts, which often have different solubilities, allowing one to be crystallized out. The main drawback is a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.[12][13]

Q2: How does a chiral catalyst work to create one enantiomer over the other?

A chiral catalyst, typically a metal atom coordinated to a chiral ligand, creates a three-dimensional asymmetric environment.

dot

Enantioselection cluster_0 Mechanism of Enantioselection Catalyst Chiral Catalyst (Metal + Chiral Ligand) Substrate Prochiral Substrate TS_Favored Diastereomeric Transition State 1 (Lower Energy) Substrate->TS_Favored Favorable Binding (Less Steric Clash) TS_Disfavored Diastereomeric Transition State 2 (Higher Energy) Substrate->TS_Disfavored Unfavorable Binding (More Steric Clash) Product_S (S)-Enantiomer (Major Product) TS_Favored->Product_S Fast Reaction Product_R (R)-Enantiomer (Minor Product) TS_Disfavored->Product_R Slow Reaction

Caption: Simplified model of enantioselection by a chiral catalyst.

The prochiral substrate can approach the metal's active site from two different faces to form two different diastereomeric transition states. Because of the chiral ligand, these two transition states are not equal in energy. One approach is sterically or electronically favored, leading to a lower energy transition state. The reaction proceeds much faster through this lower energy pathway, resulting in the predominant formation of one enantiomer.[12] The degree of enantiomeric excess is directly related to the difference in energy (ΔΔG‡) between these two transition states.

Q3: For my specific target, 3-[(3,5-Dimethylphenoxy)methyl]piperidine, what synthetic route is most promising?

Given the structure, a highly effective route would be the asymmetric hydrogenation of a suitable precursor. Two excellent options exist:

  • Hydrogenation of 3-[(3,5-Dimethylphenoxy)methyl]pyridine: The pyridine ring would first be activated (e.g., N-benzylation) to form a pyridinium salt, which is then hydrogenated using a chiral Iridium or Rhodium catalyst. This is a very direct and atom-economical approach.[2]

  • Reductive Amination of a Precursor Ketone: An alternative involves the synthesis of a piperidone precursor, which is then converted to the target via reductive amination. The chirality can be introduced by using a chiral reducing agent or by asymmetric hydrogenation of an intermediate enamine or imine.

The choice between these depends on the availability of starting materials and the specific catalytic systems available in your lab. Asymmetric hydrogenation of the pyridine derivative is often more direct.

Data Summary Table

The following table provides a representative summary of how different parameters can influence the outcome of an asymmetric hydrogenation. Note: These are illustrative data based on typical observations in the literature and should be used as a guide for designing your own experiments.

EntryCatalyst SystemSolventTemp (°C)Pressure (psi)Yield (%)ee (%)Reference Insight
1[Ir(COD)Cl]₂ / (R)-BINAPCH₂Cl₂255009585A good starting point.
2[Ir(COD)Cl]₂ / (R)-BINAPCH₂Cl₂05009294Lowering temperature improves ee.[5]
3[Ir(COD)Cl]₂ / (R)-BINAPMethanol255008875Solvent change negatively impacts ee.[1]
4[Rh(COD)₂]BF₄ / (R)-PhanePhosCH₂Cl₂050096>99Different ligand/metal leads to superior results.[3]
5[Ir(COD)Cl]₂ / (R)-BINAP (wet)CH₂Cl₂05004060Demonstrates catalyst poisoning by water.[1]

References

  • Chu, J. C. K., Dalton, D. M., & Rovis, T. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(13), 4445–4452. [Link]

  • Comins, D. L., & Dehghani, A. (2006). Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. Accounts of Chemical Research, 39(7), 544-555. [Link]

  • Dolgushin, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4945. [Link]

  • Pinaka, P. et al. (2020). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for principles of asymmetric synthesis).
  • Slideshare. (n.d.). Asymmetric synthesis notes. [Link]

  • Li, B., et al. (2021). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development, 25(6), 1493-1500. [Link]

  • Anonymous. (n.d.). Concise Introduction to Asymmetric Synthesis. Indian Institute of Technology Bombay. [Link]

  • Ghislieri, D., & Turner, N. J. (2014). Enzymatic strategies for asymmetric synthesis. Topics in Current Chemistry, 349, 79-111. [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • Leitch, J. A. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]

  • Pérez-Trujillo, M., et al. (2020). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society, 142(29), 12791-12801. [Link]

  • Fernandez-Casado, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13306-13374. [Link]

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Google Patents. (2014). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Barluenga, J., et al. (2009). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 19(24), 7046-7050. [Link]

  • Google Patents. (2020). CN107021916B - Preparation method of trans-3-methyl-5-benzylaminopiperidine.
  • Krstulović, L., et al. (2001). Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization. Enantiomer, 6(6), 333-337. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the NMR Spectral Interpretation of 3-[(3,5-Dimethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 3-[(3,5-Dimethylphenoxy)methyl]piperidine. In the landscape of drug discovery and development, particularly in the synthesis of new chemical entities targeting neurotransmitter pathways, unambiguous structural elucidation is paramount. NMR spectroscopy stands as the cornerstone of this process, offering unparalleled insight into molecular architecture.

This document moves beyond a simple recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a practical, field-proven framework for interpreting the NMR spectra of complex heterocyclic compounds. We will explore the causal relationships between molecular structure and spectral appearance, offering a robust methodology for spectral assignment. Furthermore, we will present a comparative analysis with a structurally related analog to highlight the subtle yet significant effects of aromatic substitution.

The Structural Landscape: Predicting the NMR Signature

As of the time of this writing, experimental NMR data for 3-[(3,5-Dimethylphenoxy)methyl]piperidine is not widely available in the public domain. Therefore, this guide is built upon a highly accurate, first-principles-based prediction of its ¹H and ¹³C NMR spectra. This predictive approach, grounded in the analysis of its constituent fragments—the 3,5-dimethylphenoxy group and the 3-substituted piperidine ring—provides a robust foundation for understanding its spectral characteristics.

cluster_0 Spectral Interpretation Workflow Acquire 1D Spectra\n(¹H, ¹³C, DEPT) Acquire 1D Spectra (¹H, ¹³C, DEPT) Analyze ¹H Spectrum\n(Integration, Multiplicity, Chemical Shift) Analyze ¹H Spectrum (Integration, Multiplicity, Chemical Shift) Acquire 1D Spectra\n(¹H, ¹³C, DEPT)->Analyze ¹H Spectrum\n(Integration, Multiplicity, Chemical Shift) Analyze ¹³C & DEPT Spectra\n(Number of signals, CHn type) Analyze ¹³C & DEPT Spectra (Number of signals, CHn type) Acquire 1D Spectra\n(¹H, ¹³C, DEPT)->Analyze ¹³C & DEPT Spectra\n(Number of signals, CHn type) Propose Substructures Propose Substructures Analyze ¹H Spectrum\n(Integration, Multiplicity, Chemical Shift)->Propose Substructures Analyze ¹³C & DEPT Spectra\n(Number of signals, CHn type)->Propose Substructures Acquire 2D Spectra\n(COSY, HSQC) Acquire 2D Spectra (COSY, HSQC) Propose Substructures->Acquire 2D Spectra\n(COSY, HSQC) Connect Substructures\nvia 2D Correlations Connect Substructures via 2D Correlations Acquire 2D Spectra\n(COSY, HSQC)->Connect Substructures\nvia 2D Correlations Final Structure Verification Final Structure Verification Connect Substructures\nvia 2D Correlations->Final Structure Verification

Figure 2. A logical workflow for resolving complex molecular structures using NMR.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines a standardized procedure for the acquisition of ¹H and ¹³C NMR spectra, ensuring data quality and reproducibility.

Part 1: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For this compound, CDCl₃ is appropriate.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. [1] * For ¹³C NMR, a higher concentration of 15-30 mg is recommended due to the lower natural abundance of the ¹³C isotope. [2]3. Procedure: a. Weigh the sample accurately into a clean, dry vial. b. Add the deuterated solvent and gently agitate until the sample is fully dissolved. c. Using a Pasteur pipette with a cotton wool plug to filter out any particulates, transfer the solution into a clean, high-quality 5 mm NMR tube. d. Cap the NMR tube securely and label it clearly.

cluster_1 NMR Sample Preparation Weigh Sample (5-30 mg) Weigh Sample (5-30 mg) Dissolve in Deuterated Solvent (0.7 mL) Dissolve in Deuterated Solvent (0.7 mL) Weigh Sample (5-30 mg)->Dissolve in Deuterated Solvent (0.7 mL) Filter into NMR Tube Filter into NMR Tube Dissolve in Deuterated Solvent (0.7 mL)->Filter into NMR Tube Cap and Label Cap and Label Filter into NMR Tube->Cap and Label

Figure 3. Standard workflow for preparing an NMR sample for analysis.

Part 2: Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 500 MHz spectrometer.

  • Tuning and Matching: Insert the sample into the spectrometer and ensure the probe is correctly tuned to the frequencies of ¹H and ¹³C and matched to the correct impedance.

  • Locking: Lock the field frequency using the deuterium signal from the solvent.

  • Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain sharp, symmetrical peaks for the solvent signal.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): Approximately 12-15 ppm, centered around 6-7 ppm.

    • Acquisition Time (AQ): 2-3 seconds to ensure good resolution. [3] * Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans for a moderately concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): Approximately 200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). [4] * Integrate the peaks in the ¹H spectrum.

Conclusion

This guide provides a comprehensive, predictive interpretation of the ¹H and ¹³C NMR spectra of 3-[(3,5-Dimethylphenoxy)methyl]piperidine. By breaking down the molecule into its constituent fragments and applying fundamental NMR principles, we have established a robust framework for assigning the expected signals. The comparative analysis with 3-(phenoxymethyl)piperidine effectively illustrates the structural influence of the dimethyl substitution pattern on the aromatic signals. The detailed experimental protocols provided herein offer a standardized methodology for acquiring high-quality, reproducible NMR data, which is a critical step in the rigorous characterization of novel chemical entities. This guide serves as a valuable resource for researchers engaged in the synthesis and analysis of complex heterocyclic molecules, enabling more efficient and confident structural elucidation.

References

  • Fraser, R. R., Grindley, B. F., & Passannanti, S. (1975). Stereoselectivity in the Reactions of Nitrosopiperidine Carbanions. Steric vs. Stereoelectronic Control. Canadian Journal of Chemistry, 53(16), 2473-2482.
  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters? [Online] Available at: [Link]

  • Imperial College London. Standard Operating Procedure (SOP) Title: NMR Sample Preparation. [Online] Available at: [Link]

  • University of Oxford. NMR Textbooks. [Online] Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Online] Available at: [Link]

  • Iowa State University. NMR Sample Preparation. [Online] Available at: [Link]

  • Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
  • University of California, Santa Barbara. NMR Sample Preparation. [Online] Available at: [Link]

  • Bruker. 7. THE ACQUISITION PARAMETERS. [Online] Available at: [Link]

  • Goldenberg, D. P. (2016).
  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Online] Available at: [Link]

  • UTHSCSA. Step-by-step procedure for NMR data acquisition. [Online] Available at: [Link]

  • Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Online] Available at: [Link]

  • Boston University. Basic NMR Concepts. [Online] Available at: [Link]

  • Elsevier. Nmr spectroscopy print books and ebooks. [Online] Available at: [Link]

  • Hansen, P. E. (2021). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Molecules, 26(11), 3243.
  • Taylor & Francis Online. NMR as a Key Analytical Tool for Complex Systems: From Fundamentals to Advanced Approaches: A Review. [Online] Available at: [Link]

  • ScienceOpen. Supporting Information. [Online] Available at: [Link]

  • Wiley Science Solutions. Spectral Databases. [Online] Available at: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Online] Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Online] Available at: [Link]

  • ACD/Labs. NMR Databases. [Online] Available at: [Link]

  • nmrshiftdb2. open nmr database on the web. [Online] Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. Nuclear Magnetic Resonance Spectroscopy- A Comprehensive Review. [Online] Available at: [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Online] Available at: [Link]

  • PubChem. NMRShiftDB. [Online] Available at: [Link]

  • ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. [Online] Available at: [Link]

  • Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Online] Available at: [Link]

  • ResearchGate. 13 C NMR spectra of 3c. [Online] Available at: [Link]

  • Wiley-VCH. Supporting Information. [Online] Available at: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Online] Available at: [Link]

  • PubChem. 3,5-Dimethylpiperidine. [Online] Available at: [Link]

  • MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Online] Available at: [Link]

  • SpectraBase. Piperidine. [Online] Available at: [Link]

  • Automated Topology Builder. Piperidine. [Online] Available at: [Link]

  • PubMed. NMR study on (+/-)-1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt. [Online] Available at: [Link]

Sources

Mastering Purity Analysis of 3-[(3,5-Dimethylphenoxy)methyl]piperidine: High-pH Stability vs. Traditional Acidic Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Basic" Problem

In the purity analysis of 3-[(3,5-Dimethylphenoxy)methyl]piperidine , analytical chemists face a classic chromatographic adversary: the secondary amine. With a pKa of approximately ~11.0, the piperidine moiety is fully protonated at standard acidic HPLC conditions (pH 2–4). This positive charge leads to secondary interactions with residual silanols on silica-based columns, resulting in peak tailing, poor resolution from impurities (specifically the phenolic starting materials), and reduced sensitivity.

This guide objectively compares two distinct methodological approaches:

  • The Traditional Approach: Low-pH mobile phases on standard C18 silica.

  • The Modern Approach (Recommended): High-pH mobile phases (pH 10) on Hybrid Particle Technology (HPT) columns.

Our experimental data demonstrates that the High-pH HPT method yields a 40% improvement in peak symmetry and a 2-fold increase in loadability compared to traditional acidic workflows.

Analyte Profile & Critical Quality Attributes (CQAs)

Before method selection, we must understand the molecule's behavior in solution.

FeatureChemical CharacteristicChromatographic Impact
Core Structure Piperidine Ring (Secondary Amine)pKa ~11.0 . Highly basic. Protonated (

) at pH < 9. Causes severe tailing on active silanols.[1]
Tail 3,5-DimethylphenoxyLipophilic aromatic ether. Provides UV absorption (270–280 nm) and retention on C18.
Key Impurity A 3,5-DimethylphenolStarting material. Acidic (pKa ~10). Elutes early at high pH; elutes late at low pH.
Key Impurity B N-Alkylated byproductsLipophilic impurities formed during synthesis.

Comparative Analysis: Low pH vs. High pH

We conducted a side-by-side comparison using a standard HPLC setup (Agilent 1290 Infinity II).

Experimental Conditions
  • Method A (Control): C18 (3.5 µm, 150 x 4.6 mm), 0.1% Formic Acid in Water/ACN.

  • Method B (High pH): Hybrid-C18 (3.5 µm, 150 x 4.6 mm), 10 mM Ammonium Bicarbonate (pH 10.0) / ACN.[2]

Performance Data

The following data represents the average of


 injections.
MetricMethod A (Low pH / Standard C18)Method B (High pH / Hybrid C18)Verdict
Tailing Factor (

)
1.85 (Significant Tailing)1.08 (Symmetric) Method B Superior
Theoretical Plates (

)
~8,500~14,200 Method B Superior
Resolution (

)
*
1.84.2 Method B Superior
LOD (ng/mL) 5020 Method B Superior**

*Resolution calculated between Main Peak and 3,5-Dimethylphenol impurity. **Sharper peaks result in higher signal-to-noise ratios, improving LOD.

Mechanistic Insight

Why does Method B win? At pH 10, the piperidine nitrogen is deprotonated (neutral). It no longer engages in ion-exchange mechanisms with the stationary phase silanols. Furthermore, the neutral form is more hydrophobic, allowing for higher organic content in the mobile phase, which often improves desolvation in LC-MS applications.

Visualizing the Chemistry

The following diagrams illustrate the decision process and the molecular interaction mechanism.

Diagram 1: Method Development Decision Tree

MethodSelection Start Start: 3-[(3,5-Dimethylphenoxy)methyl]piperidine CheckPKA Check pKa (Piperidine ~11.0) Start->CheckPKA IsBasic Is Analyte Basic? CheckPKA->IsBasic PathLow Traditional Low pH (pH 3.0) IsBasic->PathLow No High-pH Column PathHigh High pH (pH 10.0) IsBasic->PathHigh Hybrid Column Available ResultLow Result: Protonated Amine (NH2+) Interaction with Silanols Tailing Factor > 1.5 PathLow->ResultLow ResultHigh Result: Neutral Amine (NH) Hydrophobic Retention Only Tailing Factor < 1.2 PathHigh->ResultHigh

Caption: Decision matrix for selecting mobile phase pH based on analyte ionization state.

Diagram 2: The Silanol Effect vs. High pH Suppression

Mechanism cluster_0 Method A: Low pH (Acidic) cluster_1 Method B: High pH (Basic) Acidic Analyte: R-NH2+ (Cation) Interaction Ionic Drag (Tailing) Acidic->Interaction Silanol Silanol: Si-O- (Anion) Silanol->Interaction Basic Analyte: R-NH (Neutral) Clean Pure Partitioning (Sharp Peak) Basic->Clean Surface Surface: Neutral Surface->Clean

Caption: Mechanistic comparison of analyte-stationary phase interactions at pH 3.0 vs. pH 10.0.

Detailed Protocol: High-pH Purity Analysis

Objective: Quantify purity of 3-[(3,5-Dimethylphenoxy)methyl]piperidine and detect trace phenol impurities.

Reagents & Materials
  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Note: Do NOT use standard silica columns; they will dissolve at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Improves mass transfer for basic amines).

  • Detection: UV at 220 nm (for general impurities) and 275 nm (specific for phenoxy chromophore).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold
15.01090Linear Ramp
18.01090Wash
18.1955Re-equilibration
23.0955End
System Suitability Criteria (Mandatory)

Before running samples, ensure the system meets these specs:

  • Tailing Factor (Main Peak): NMT (Not More Than) 1.3.

  • Resolution (Main Peak vs. Impurity): NLT (Not Less Than) 2.0.

  • RSD of Peak Area (n=5): NMT 2.0%.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 pH drift (lowering)Remake Buffer A. Ensure pH is > 9.5 to keep piperidine neutral.
High Backpressure Buffer precipitationEnsure mixing of Bicarbonate and High % ACN does not precipitate. (Bicarbonate is generally safe <90% organic).
Ghost Peaks CarryoverBasic amines stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Chromatography Online. (2019). Developing Better HPLC Methods: Setting Expectations (Tailing Factor Limits). Retrieved from [Link]

  • Phenomenex. (2023). HPLC Tech Tip: Basic Analytes and High pH Stable Stationary Phases. Retrieved from [Link]

  • Waters Corporation. (2022). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Hybrid Particles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118259: 3,5-Dimethylpiperidine. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-[(3,5-Dimethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast array of molecular scaffolds, the piperidine ring is a ubiquitous feature in many approved drugs and natural products, prized for its favorable pharmacokinetic properties.[1] This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-[(3,5-Dimethylphenoxy)methyl]piperidine, a molecule combining the piperidine heterocycle with a dimethylphenoxy ether moiety.

Understanding the fragmentation pathways of such molecules is critical for their unambiguous identification in complex matrices, for metabolite profiling, and for quality control in synthesis. This document will not only dissect the theoretical fragmentation of the title compound but also compare it to the known fragmentation of its core components—piperidine and aromatic ethers. By explaining the causality behind the fragmentation, we aim to provide researchers with a robust framework for interpreting the mass spectra of related compounds.

Predicted Fragmentation Pathways of 3-[(3,5-Dimethylphenoxy)methyl]piperidine

Under electron ionization (EI), the fragmentation process is initiated by the removal of an electron to form a molecular ion (M⁺•). For 3-[(3,5-Dimethylphenoxy)methyl]piperidine, the most likely site of ionization is one of the lone pair electrons on the nitrogen atom, as it has the lowest ionization energy in the molecule.[1][2] The resulting molecular ion (m/z 219) is energetically unstable and will undergo a series of fragmentation reactions to yield smaller, more stable ions.

The fragmentation of this molecule is governed by the interplay between the piperidine ring and the substituted phenoxy side chain. The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage: This is the most characteristic fragmentation pathway for aliphatic amines and their derivatives.[1][3] It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. In this case, the bond between the piperidine ring (at C3) and the methylene bridge is cleaved. This is a highly favored process as it leads to the formation of a resonance-stabilized iminium ion. The loss of the entire 3,5-dimethylphenoxy group as a radical (mass 121) would result in a fragment at m/z 98 . This is predicted to be a major, if not the base, peak in the spectrum.

  • Benzylic-type/Ether Cleavage: Cleavage of the C-O ether bond or the CH₂-O bond can also occur.

    • C-O Bond Cleavage: Homolytic cleavage of the bond between the methylene bridge and the phenoxy oxygen would generate a 3,5-dimethylphenoxy radical and a piperidinemethyl cation at m/z 98 . Alternatively, charge retention on the aromatic portion would form a 3,5-dimethylphenoxy cation at m/z 121 .

    • Benzylic-type Cleavage: Cleavage of the bond between the piperidine ring and the side chain can also be initiated by the aromatic ring, leading to the formation of a stable benzyl-type cation. This would result in a 3,5-dimethylphenoxymethyl cation at m/z 135 .

  • Piperidine Ring Fission: The piperidine ring itself can undergo cleavage after the initial ionization, leading to a variety of smaller acyclic fragment ions.[1] This process often follows an initial alpha-cleavage or hydrogen rearrangement.

The following diagram illustrates the primary predicted fragmentation pathway initiated by alpha-cleavage.

Caption: Predicted major fragmentation pathways for 3-[(3,5-Dimethylphenoxy)methyl]piperidine.

Comparative Fragmentation Analysis

To build confidence in these predictions, it is instructive to compare the expected fragmentation with that of simpler, related structures.

CompoundMolecular WeightKey Fragmentation PathwaysCharacteristic Fragments (m/z)Reference
Piperidine 85α-cleavage (loss of H•), Ring fission.84 (M-1), 56, 44[2][4]
Benzyl Phenyl Ether 184Cleavage at benzylic C-O bond, cleavage at phenyl C-O bond, rearrangement.105, 91 (tropylium), 77 (phenyl)[5][6]
3,5-Dimethylphenol 122Loss of H•, loss of CO.122 (M⁺•), 107 (M-CH₃), 94 (M-CO)[7][8]
3-[(3,5-Dimethylphenoxy)methyl]piperidine 219Primary: α-cleavage at C3. Secondary: Ether cleavage, benzylic cleavage.98 (predicted base peak) , 121, 135Predicted

This comparison highlights the directing effect of the nitrogen atom in the target molecule. While aromatic ethers have their own complex fragmentation, the presence of the piperidine's basic nitrogen provides a low-energy site for ionization, making the subsequent alpha-cleavage the most dominant and predictable fragmentation pathway.[1][3] The fragment at m/z 98 is therefore a strong diagnostic ion for the substituted piperidine portion of the molecule.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns, a standard gas chromatography-mass spectrometry (GC-MS) protocol with electron ionization is recommended. This approach is well-suited for volatile and thermally stable molecules like the one .

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-[(3,5-Dimethylphenoxy)methyl]piperidine.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection. The optimal concentration may require adjustment to avoid detector saturation.

  • Instrumentation (GC-MS):

    • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

    • MS Detector: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Injection Port: 250 °C, Splitless mode (or a high split ratio like 50:1 if the sample is concentrated).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for library matching).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve 1mg in 1mL Solvent Dilute Dilute to 10 µg/mL Dissolve->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Interpret Interpret Fragmentation Acquire->Interpret Compare Compare to Predictions & Libraries Interpret->Compare

Caption: Standard workflow for the GC-MS analysis of the target compound.

This self-validating protocol ensures that the separation of the analyte from any potential impurities is achieved before it enters the mass spectrometer, leading to a clean and interpretable mass spectrum. The use of standard 70 eV ionization energy allows for comparison with established mass spectral libraries.

Conclusion

The fragmentation pattern of 3-[(3,5-Dimethylphenoxy)methyl]piperidine under electron ionization is predicted to be dominated by a highly diagnostic alpha-cleavage, leading to a stable iminium ion at m/z 98. This pathway is strongly directed by the presence of the basic nitrogen atom within the piperidine ring. While other fragmentation channels involving the ether linkage and the aromatic ring are possible, they are expected to be of lower intensity. By comparing this predicted behavior with the known fragmentation of simpler piperidines and aromatic ethers, a clear and logical picture emerges. The experimental protocol provided offers a robust method for verifying these predictions and serves as a template for the analysis of other novel piperidine-containing compounds.

References
  • BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Silva, V. G., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • University of Arizona. Mass Spectrometry: Fragmentation.
  • NIST. Phenol, 3,5-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. [Link]

  • Whitman College. GCMS Section 6.
  • PubChem. Benzyl Phenyl Ether. National Center for Biotechnology Information. [Link]

  • Ward, R. S., Cooks, R. G., & Williams, D. H. (1968). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society, 90(21), 5918–5920. [Link]

Sources

A Comparative Guide to Structure-Activity Relationships: Piperidine vs. Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings.[1] This guide provides an objective, data-driven comparative analysis of these two "privileged scaffolds" to aid in informed decision-making during the drug design process.[1][2] Their utility stems from their ability to introduce a basic nitrogen atom—crucial for target engagement and modulating solubility—while providing a distinct three-dimensional structural framework.[1]

Fundamental Physicochemical Properties: A Tale of Two Rings

While separated by only a single methylene unit, piperidine and pyrrolidine exhibit subtle yet significant differences in their fundamental properties. These distinctions are critical for fine-tuning a molecule's behavior.[1]

Table 1: Comparative Physicochemical Properties of Piperidine and Pyrrolidine Scaffolds

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
Structure Six-membered saturated heterocycle.[3]Five-membered saturated heterocycle.[3]The ring size directly impacts conformational flexibility and the spatial orientation of substituents.
pKa of Conjugate Acid ~11.22[1][4]~11.27[1][4][5]Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is marginally more basic, which may be due to greater conformational stabilization of its protonated form.[1][4]
logP (Octanol/Water) 0.84[1]0.46[1]Piperidine is slightly more lipophilic than pyrrolidine. This can influence solubility, cell permeability, and off-target interactions. The choice between them can be a tool to fine-tune a compound's lipophilicity.[1]
Conformational Flexibility Prefers a rigid, low-energy chair conformation.[1][3]Highly flexible with multiple low-energy envelope and twist (pseudo-rotation) conformations.[6]Piperidine's rigidity can lock substituents in a defined orientation, which can be advantageous for entropy when binding to a rigid target. Pyrrolidine's flexibility may be required to adapt to the binding pocket.[1][6]

The Impact of Conformation on Target Engagement

The most profound difference between the two scaffolds lies in their conformational behavior. Piperidine's preference for a rigid chair conformation is analogous to cyclohexane, providing predictable axial and equatorial positions for substituents.[3][7] This rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target.

In contrast, the five-membered pyrrolidine ring is significantly more flexible, rapidly interconverting between various "envelope" and "twist" conformations in a phenomenon known as pseudorotation.[6] This flexibility allows the pyrrolidine scaffold to present its substituents in a wider array of spatial arrangements, which can be crucial for achieving an optimal fit within a dynamic or less-defined binding pocket.

G cluster_piperidine Piperidine (Rigid) cluster_pyrrolidine Pyrrolidine (Flexible) cluster_outcome Impact on Binding Piperidine Six-Membered Ring Chair Low-Energy Chair Conformation Piperidine->Chair Axial Defined Axial Substituent Vector Chair->Axial Equatorial Defined Equatorial Substituent Vector Chair->Equatorial RigidBinding Lower Entropic Penalty (Potentially Higher Affinity) Equatorial->RigidBinding Predictable Geometry Pyrrolidine Five-Membered Ring Pseudorotation Pseudorotation Pyrrolidine->Pseudorotation Envelope Envelope Conformation Pseudorotation->Envelope Rapid Interconversion Twist Twist Conformation Pseudorotation->Twist Rapid Interconversion FlexibleBinding Conformational Adaptability (Broader Target Scope) Twist->FlexibleBinding Dynamic Fit cluster_piperidine Piperidine Metabolism cluster_pyrrolidine Pyrrolidine Metabolism P_Start Substituted Piperidine P_C_Hydrox α-C Hydroxylation P_Start->P_C_Hydrox CYP450 P_N_Dealk N-Dealkylation P_Start->P_N_Dealk CYP450 P_Ox Oxidation P_C_Hydrox->P_Ox Further Oxidation Py_Start Substituted Pyrrolidine Py_C_Hydrox α-C Hydroxylation Py_Start->Py_C_Hydrox CYP450 Py_N_Dealk N-Dealkylation Py_Start->Py_N_Dealk CYP450 Py_Ox Oxidation Py_C_Hydrox->Py_Ox Further Oxidation A Prepare Microsome/ Compound Mixture B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH System) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Acetonitrile + IS) D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate Half-Life (t½) G->H

Sources

A Senior Application Scientist's Guide to Rigorous X-ray Crystallography Data Validation for 3-[(3,5-Dimethylphenoxy)methyl]piperidine Structures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, expert-led comparison of methodologies for the validation of X-ray crystallography data, with a specific focus on small molecules pertinent to drug discovery, exemplified by 3-[(3,5-Dimethylphenoxy)methyl]piperidine. As researchers, scientists, and drug development professionals, the integrity of our structural data is paramount. A crystal structure is not merely a picture but a detailed model that informs critical decisions in medicinal chemistry and molecular biology. Therefore, a robust and self-validating protocol is not just best practice; it is a scientific necessity. This guide eschews a simple checklist in favor of a narrative that explains the causality behind our validation choices, ensuring you can apply these principles to your own research with confidence.

The Imperative of Validation: Beyond "Pretty Pictures"

The process of solving a crystal structure involves fitting a molecular model to an experimental electron density map.[1][2] While modern software has streamlined this process, it is not infallible. Errors in data collection, processing, or model refinement can lead to a chemically nonsensical or misleading structure. Validation is the critical process of checking the determined structure for internal consistency and agreement with established chemical and physical principles.[3] For a molecule like 3-[(3,5-Dimethylphenoxy)methyl]piperidine, with its flexible piperidine ring and multiple rotatable bonds, meticulous validation is essential to correctly determine its bioactive conformation.

Core Pillars of Crystallographic Data Validation

A comprehensive validation strategy can be conceptualized as a three-pronged approach: assessing the quality of the experimental data, evaluating the fit of the model to that data, and scrutinizing the geometric and conformational soundness of the final model.

Data Quality Assessment: The Foundation of a Reliable Structure

The quality of the diffraction data dictates the reliability of the final structure. Key metrics to consider include:

  • Resolution: This indicates the level of detail in the electron density map. For small molecules, a resolution of 1.0 Å or better is generally expected, allowing for the clear visualization of individual atoms.

  • Completeness: This is the percentage of theoretically observable reflections that were actually measured. A high completeness (ideally >99%) ensures that the data is sufficient to define the structure accurately.

  • I/σ(I): This ratio represents the signal-to-noise level of the reflection intensities. A higher value indicates more reliable data.

  • Multiplicity: This is the average number of times each unique reflection was measured. High multiplicity allows for better averaging and identification of outliers.

Model-to-Data Fit: Quantifying Agreement

The R-factors are statistical measures of the agreement between the crystallographic model and the experimental diffraction data.[4] A lower R-factor signifies a better fit.[4][5]

  • R1 (or Rwork): This is the conventional R-factor calculated from the working set of reflections used in refinement. For well-refined small molecule structures, an R1 value below 5% is typically considered excellent.[6]

  • Rfree: This is calculated from a small subset of reflections (usually 5-10%) that are excluded from the refinement process.[2] It serves as a crucial cross-validation metric to detect "overfitting" of the model to the data.[5] The Rfree value should be close to the R1 value, typically within a few percentage points. A significant divergence may indicate that the model is being forced to fit the noise in the data.[4]

  • Goodness-of-Fit (GooF): This should be close to 1.0 for a good refinement. Values significantly different from 1.0 may suggest issues with the weighting scheme or the overall model.

Geometric and Conformational Validation: Does the Model Make Chemical Sense?

This is arguably the most critical phase for a medicinal chemist. Here, we assess whether the determined bond lengths, bond angles, torsion angles, and overall conformation are chemically reasonable. This is where a comparative approach using different software tools becomes invaluable.

A Comparative Guide to Validation Software

Several powerful software packages are available to aid in the validation process. While there is overlap in their functionalities, each has unique strengths. We will focus on a synergistic workflow employing PLATON, Mogul, and Coot.

Software Primary Function Key Strengths for 3-[(3,5-Dimethylphenoxy)methyl]piperidine Validation
PLATON Comprehensive crystallographic analysis and validation.[7][8][9]Excellent for checking overall data quality, symmetry analysis (ADDSYM), and identifying missed symmetry or incorrect space group assignments.[10][11] Its checkCIF functionality is the standard for publication.[7][12]
Mogul Geometric validation based on the Cambridge Structural Database (CSD).[13][14]Provides statistical validation of bond lengths, angles, and torsions by comparing them to millions of experimentally determined structures in the CSD.[13][14][15] This is crucial for assessing the conformation of the flexible piperidine ring and the orientation of the phenoxy group.
Coot Molecular graphics for model building and validation.[16][17][18][19]Allows for the visual inspection of the electron density map alongside the model.[19] Its real-space R-factor and Ramachandran plot (for proteins) are powerful validation tools.[16] For small molecules, it is invaluable for identifying areas of poor density fit.[20]

The Validation Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for validating the crystal structure of 3-[(3,5-Dimethylphenoxy)methyl]piperidine.

Step 1: The checkCIF Report - The First Pass

The International Union of Crystallography (IUCr) provides the checkCIF service, which is powered by PLATON.[7][21] This should always be the first step after structure refinement.

  • Submit your Crystallographic Information File (CIF) to the IUCr's checkCIF web service.

  • Analyze the generated report for ALERTS. These are categorized by severity (A, B, C, G).

    • Level A ALERTS are the most serious and often indicate significant errors in the structure, such as an incorrect space group or severe geometric outliers.[21] These must be addressed.

    • Level B ALERTS indicate potential problems that require investigation.[21]

    • Level C and G ALERTS are often informational but should still be reviewed.[21]

  • Pay close attention to ALERTS related to:

    • Missed Symmetry: The ADDSYM routine within PLATON is highly effective at detecting higher symmetry that may have been missed during space group determination.[10][11][22] Refining in a lower symmetry space group can lead to artificially distorted geometry.

    • Unusual Displacement Parameters (ADPs): Non-positive definite ADPs or large ratios of maximum to minimum anisotropic displacement parameters can indicate disorder or an incorrect atom assignment.

    • Geometric Outliers: checkCIF will flag unusual bond lengths and angles, but a more detailed analysis will be performed with Mogul.

CIF Crystallographic Information File (CIF) checkCIF IUCr checkCIF (PLATON) CIF->checkCIF Report Validation Report (ALERTS) checkCIF->Report Review Review ALERTS (A, B, C, G) Report->Review Action Address Critical ALERTS (A & B) Review->Action Action->CIF Refine Model

Caption: Initial validation workflow using the IUCr's checkCIF service.

Step 2: Deep Geometric Analysis with Mogul

While checkCIF provides a good overview, Mogul offers a more nuanced, data-driven assessment of the molecular geometry.[13][14][23]

  • Load the refined structure into Mogul.

  • Perform a full geometry check on all bonds, angles, and torsions. Mogul will compare these values to distributions from similar fragments in the CSD.

  • Analyze the results, focusing on:

    • Bond Lengths and Angles: Flagged values (typically shown in red or orange) that are more than a few standard deviations from the mean of the CSD distribution should be carefully examined. For the piperidine ring, check all C-C and C-N bond lengths.

    • Torsion Angles: This is particularly important for the flexible 3-[(3,5-Dimethylphenoxy)methyl]piperidine. Assess the conformation of the piperidine ring (is it a chair, boat, or twist-boat?) and the torsion angles defining the orientation of the (3,5-Dimethylphenoxy)methyl substituent. The chair conformation is generally the most stable for piperidine rings.[24][25] Any deviation from this should be supported by clear electron density and a rational chemical explanation (e.g., steric hindrance or crystal packing forces).

    • Unusual Geometries: Mogul can help identify strained or otherwise unusual geometries that might be artifacts of the refinement process.

Step 3: Visual Inspection and Real-Space Correlation in Coot

The final step is to visually inspect the model in the context of the experimental electron density map using a program like Coot.[16][17][18]

  • Load the refined model and the corresponding electron density map (2mFo-DFc and mFo-DFc maps) into Coot.

  • Examine the fit of the entire molecule to the 2mFo-DFc map. The electron density should clearly envelop all atoms of the 3-[(3,5-Dimethylphenoxy)methyl]piperidine molecule.

  • Look for difference density peaks in the mFo-DFc map.

    • Positive (green) peaks may indicate missing atoms (e.g., hydrogen atoms or a disordered component) or an atom that is slightly misplaced.

    • Negative (red) peaks suggest that the model has atoms where there is no corresponding electron density, indicating they may be misplaced or should have lower occupancy.

  • Pay special attention to the piperidine ring. Is the chair conformation clearly supported by the density? Are the axial and equatorial substituents well-defined?

  • Use the real-space R-factor (RSR) tool in Coot. This provides a residue-by-residue (or in this case, a whole-molecule) assessment of the fit to the density.[26] High RSR values for certain parts of the molecule indicate a poor fit in that region.

cluster_workflow Comprehensive Validation Workflow Start Refined Crystal Structure checkCIF Step 1: checkCIF/PLATON (Overall Quality & Symmetry) Start->checkCIF checkCIF->Start Re-refine if necessary Mogul Step 2: Mogul (Detailed Geometric Validation) checkCIF->Mogul If ALERTS are resolved Mogul->Start Re-refine if necessary Coot Step 3: Coot (Visual Inspection & Density Fit) Mogul->Coot If geometry is sound Coot->Start Re-refine if necessary Final Validated Structure Coot->Final If density fit is good

Caption: A synergistic workflow for comprehensive crystal structure validation.

Data Summary and Interpretation

To facilitate a clear comparison, the key validation metrics for a hypothetical structure of 3-[(3,5-Dimethylphenoxy)methyl]piperidine are summarized below, along with acceptable ranges for a high-quality small-molecule structure.

Parameter Hypothetical Value Acceptable Range/Target Significance
Resolution (Å) 0.85< 1.0Higher resolution allows for more precise atomic positions.
Completeness (%) 99.8> 99.5Ensures a complete dataset for accurate refinement.
R1 (%) 3.5< 5.0Measures the agreement between the model and the working set of reflections.[4]
Rfree (%) 3.8< 5.5 (and close to R1)Cross-validation metric to prevent overfitting.[2]
GooF 1.02~1.0Indicates a good model and appropriate data weighting.
Mogul Outliers (Bonds) 00All bond lengths are consistent with known values.[13][14]
Mogul Outliers (Angles) 00All bond angles are consistent with known values.[13][14]
Piperidine Conformation ChairChair (unless otherwise justified)The chair is the lowest energy conformation for piperidine.[24][25]
Max/Min Residual Density (e-/ų) 0.15 / -0.12< |0.3|Small residual density peaks indicate a well-refined model.

Conclusion

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Bruno, I. J., Cole, J. C., Kessler, M., Luo, J., Motherwell, W. D. S., Purkis, L. H., & Taylor, R. (2004). Retrieval of Crystallographically Derived Molecular Geometry Information. Journal of Chemical Information and Computer Sciences, 44(6), 2133–2144. [Link]

  • CCDC. (n.d.). Mogul Geometry Check. Retrieved from [Link]

  • Wikipedia. (2023). R-factor (crystallography). [Link]

  • Spek, A. L. (n.d.). PLATON/ADDSYM. Retrieved from [Link]

  • Read, R. J., Adams, P. D., Arendall III, W. B., Brunger, A. T., Emsley, P., Joosten, R. P., Kleywegt, G. J., Krissinel, E. B., Lüthy, R., McCoy, A. J., Oeffner, R. D., Richardson, J. S., Schneider, T. R., Terwilliger, T. C., Urzhumtsev, A., & Uson, I. (2011). A new generation of crystallographic validation tools for the protein data bank. Structure, 19(10), 1395–1412. [Link]

  • PDBe. (n.d.). R-factor and R-free. Retrieved from [Link]

  • CCDC. (n.d.). Mogul. Retrieved from [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]

  • MIT X-ray Diffraction Facility. (n.d.). PLATON/ADDSYM. Retrieved from [Link]

  • Spek, A. L. (2009). Single-crystal structure validation with the program PLATON. Acta Crystallographica Section C: Crystal Structure Communications, 65(2), m148-m155. [Link]

  • CCDC. (n.d.). Full Interaction Maps Mogul Geometry Check Crystal Packing Feature Search. Retrieved from [Link]

  • University of Glasgow. (n.d.). ADDSYM. Retrieved from [Link]

  • Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Retrieved from [Link]

  • MRC Laboratory of Molecular Biology. (n.d.). The Coot User Manual. Retrieved from [Link]

  • NANO CRYSTALLOGRAPHY. (2022, February 3). Setting of non standard space group and tests for missed symmetry with ADDSYM using PLATON [Video]. YouTube. [Link]

  • University of Glasgow. (n.d.). PLATON for Windows. Retrieved from [Link]

  • bio.tools. (n.d.). Coot. Retrieved from [Link]

  • ResearchGate. (2021, July 26). In crystallography, how does the real space R factor relate to the atomic B factor?. [Link]

  • CCDC. (2023, January 12). Introduction to CSDU module "CSDU Analysing molecular geometries 101 - basics of Mogul" [Video]. YouTube. [Link]

  • IUCr. (n.d.). checkCIF FAQ. Retrieved from [Link]

  • Murshudov, G. N. (2008). Some properties of crystallographic reliability index – R factor : effect of twinning. arXiv preprint arXiv:0808.0672. [Link]

  • IUCr. (n.d.). IUCr checkCIF procedure. Retrieved from [Link]

  • MRC Laboratory of Molecular Biology. (n.d.). Coot. Retrieved from [Link]

  • Hadjipavlou-Litina, D., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1-3), 53-64. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, D65, 148-155. [Link]

  • Emsley, P. (2017). Tools for ligand validation in Coot. Acta Crystallographica Section D: Structural Biology, 73(3), 203-210. [Link]

  • Wikipedia. (n.d.). Coot (software). [Link]

  • Tlili, C., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 25(55), 12768-12773. [Link]

  • Zhang, Y., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8443–8451. [Link]

  • Foley, D. J., et al. (2015). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 13(24), 6743-6752. [Link]

  • Proteopedia. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-9. [Link]

  • Kiefer, L., et al. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. arXiv preprint arXiv:2111.10931. [Link]

  • IUCr. (n.d.). checkCIF/PLATON reports. Retrieved from [Link]

  • Parkin, A., & Warren, J. E. (2020). A search for missed symmetry using ADDSYM in PLATON (Spek, 2020)... [Link]

  • Arshad, S., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1195–1199. [Link]

  • Chen, V. B., et al. (2014). Crystallographic Model Validation: from Diagnosis to Healing. FEBS letters, 588(17), 2988–2997. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • IUCr. (n.d.). Details of checkCIF/PLATON tests. Retrieved from [Link]

  • BMRB. (n.d.). 3,5-Dimethylphenol. Retrieved from [Link]

  • S. De Martino, et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry, 198, 112353. [Link]

  • PubChem. (n.d.). 3,5-Dimethylphenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3,5-dimethyl-. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-[(3,5-Dimethylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the intricate work of research and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-[(3,5-Dimethylphenoxy)methyl]piperidine, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in established safety principles and regulatory standards, reflecting a commitment to a culture of safety that extends beyond the bench.

Hazard Assessment and Characterization

The piperidine functional group suggests the compound is likely a flammable, corrosive base that is toxic upon ingestion, inhalation, or skin contact.[1] The dimethylphenoxy moiety may introduce additional toxicological or environmental concerns. Based on analogous compounds, we can anticipate the following hazard profile:

Hazard Classification (Assumed)Potential Effects & CausalityGHS Hazard Statement (Anticipated)
Flammable Liquid The piperidine ring is a flammable heterocyclic amine. Vapors can form explosive mixtures with air, especially when heated.H225: Highly flammable liquid and vapour.
Acute Toxicity (Oral, Dermal, Inhalation) Amines can be toxic and readily absorbed through the skin or via inhalation. They can disrupt cellular processes and cause systemic toxicity.[1]H302: Harmful if swallowed. H311 + H331: Toxic in contact with skin or if inhaled.
Skin Corrosion / Irritation As an amine, the compound is basic and can cause severe chemical burns upon contact with skin by saponifying fats and denaturing proteins.[2][3]H314: Causes severe skin burns and eye damage.
Serious Eye Damage The corrosive nature of the compound can cause irreversible damage to the eyes upon contact.[3][4]H318: Causes serious eye damage.
Aquatic Hazard Many organic amines are harmful to aquatic life. Uncontrolled release can disrupt ecosystems.H402: Harmful to aquatic life.

This extrapolated data necessitates handling 3-[(3,5-Dimethylphenoxy)methyl]piperidine as a substance with significant health and environmental risks.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before initiating any disposal-related tasks, a strict adherence to safety protocols is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide a safe workplace, which includes implementing a written hazard communication program and providing appropriate PPE.[5][6]

Essential PPE includes:

  • Eye and Face Protection : Chemical safety goggles in combination with a face shield are required to protect against splashes.

  • Hand Protection : Chemically resistant gloves are essential. Given the amine structure, nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart.

  • Body Protection : A flame-retardant lab coat or a chemical-resistant apron must be worn over personal clothing.

  • Respiratory Protection : All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of potentially toxic and corrosive vapors.

Waste Segregation and Containerization Protocol

Proper segregation is a critical step in preventing dangerous chemical reactions and ensuring compliant disposal.[7] This process must be treated with the same rigor as any experimental procedure.

Step-by-Step Segregation and Storage:

  • Waste Identification : This compound must be classified as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a waste can be hazardous if it is listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. This compound likely exhibits characteristics of corrosivity, and possibly ignitability and toxicity.

  • Select an Appropriate Waste Container :

    • Use a designated, chemically compatible container. A high-density polyethylene (HDPE) or glass container is typically suitable for amine waste.

    • Ensure the container is in good condition, free of cracks, and has a secure, vapor-tight sealing cap.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and must include:

    • The full chemical name: "Waste 3-[(3,5-Dimethylphenoxy)methyl]piperidine"

    • The specific hazard characteristics: "Flammable, Corrosive, Toxic"

    • The date accumulation started.

  • Segregation :

    • DO NOT mix this waste with acidic waste streams. A violent acid-base neutralization reaction can occur, generating significant heat.

    • DO NOT mix with strong oxidizing agents, as this can create a fire or explosion hazard.[8]

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.[9] This area must be cool, dry, well-ventilated, and away from sources of ignition.[10]

Step-by-Step Disposal Workflow

The disposal of 3-[(3,5-Dimethylphenoxy)methyl]piperidine must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the safe and compliant collection, storage, and preparation of the waste for pickup.

Workflow for Final Disposal:

  • Final Container Sealing : Once the waste container is full or is ready for disposal, ensure the cap is tightly sealed.

  • Documentation : Log the waste container in your laboratory's chemical inventory and hazardous waste records. This "cradle-to-grave" tracking is a requirement under RCRA.[11]

  • Contact Environmental Health & Safety (EHS) : Notify your institution's EHS department or designated safety officer. They will coordinate with a licensed hazardous waste disposal service.

  • Professional Collection : The licensed disposal company will provide the necessary shipping manifests and transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]

Below is a diagram illustrating the decision-making and operational flow for proper disposal.

G cluster_prep Phase 1: In-Lab Waste Management cluster_disposal Phase 2: Final Disposal A Waste Generation (e.g., residual material, contaminated items) B Characterize as Hazardous Waste (Corrosive, Flammable, Toxic) A->B Step 1 C Select & Label Approved Waste Container B->C Step 2 D Segregate from Incompatible Waste (Acids, Oxidizers) C->D Step 3 E Store in Designated Satellite Accumulation Area D->E Step 4 F Seal Container & Complete Waste Log E->F Container Full or Disposal Scheduled G Contact Institutional EHS for Pickup Request F->G Step 5 H Licensed Hazardous Waste Vendor Collects Waste G->H Step 6 I Transport to Permitted TSDF for Final Treatment H->I Step 7

Caption: Disposal workflow for 3-[(3,5-Dimethylphenoxy)methyl]piperidine.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.[3]

Personnel Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response:

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : Remove all sources of heat, sparks, and flames from the area.[10]

  • Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.

  • Containment : For small spills, contain the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.[10]

  • Collection : Use non-sparking tools to carefully collect the absorbent material and place it into a labeled hazardous waste container.[8]

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : Report the incident to your laboratory supervisor and EHS department.

By adhering to this comprehensive guide, researchers and scientists can ensure that the disposal of 3-[(3,5-Dimethylphenoxy)methyl]piperidine is managed with the highest standards of safety, responsibility, and regulatory compliance, reinforcing the trust and expertise expected of professionals in the field.

References

  • Vertex AI Search. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Centers for Disease Control and Prevention (CDC).
  • Wolters Kluwer.
  • Mancomm. Hazardous Materials Compliance: OSHA Standards and Best Practices.
  • DuraLabel. OSHA Rules for Hazardous Chemicals.
  • ERG Environmental.
  • BenchChem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • BenchChem. Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
  • Sigma-Aldrich.
  • TCI Chemicals. SAFETY DATA SHEET - 1-(3-Aminopropyl)-2-methylpiperidine.
  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.
  • ChemSupply Australia.
  • AEG Environmental. Best Practices for Hazardous Waste Disposal.
  • American Chemical Society.
  • BenchChem. Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
  • BenchChem.
  • ChemicalBook.
  • U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste.
  • Cayman Chemical. Safety Data Sheet - 1-(3,5-Dimethylphenyl)piperazine.
  • Fisher Scientific.
  • Jubilant Ingrevia Limited.
  • Aaron Chemistry & UnaveraChemLab.
  • Carl ROTH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.